molecular formula C10H20N2O B3302227 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol CAS No. 915922-49-5

2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Cat. No.: B3302227
CAS No.: 915922-49-5
M. Wt: 184.28 g/mol
InChI Key: NXHYTVUPOMUDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (CAS 915922-49-5) is a high-purity piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol, this compound is characterized by a piperazine ring core substituted with a cyclopropylmethyl group and an ethanol side chain . Piperazine derivatives are privileged structures in drug discovery, frequently serving as key scaffolds in FDA-approved therapeutics due to their ability to fine-tune the physicochemical properties of a molecule and act as conformational spacers to optimally position pharmacophoric elements for target engagement . Compounds within the cyclopropyl methyl piperazine class have documented investigational use in therapeutics, particularly for disorders of the cardiovascular system, and have been studied as inotropic agents, vasodilators, and for treating ischemic or atherosclerotic diseases . The specific structural motifs present in this compound—the cyclopropylmethyl group and the ethanol side chain—make it a versatile building block or intermediate for the synthesis of more complex, biologically active molecules. It is supplied with a guaranteed purity of 95% or higher, ensuring consistency and reliability for your research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[1-(cyclopropylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-6-3-10-7-11-4-5-12(10)8-9-1-2-9/h9-11,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHYTVUPOMUDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNCC2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Mechanism of Action and Synthetic Utility of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol: A Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (CAS 1049750-09-5) occupies a unique position. While it is technically a highly specialized synthetic intermediate rather than an administered active pharmaceutical ingredient (API), its structural motifs dictate the pharmacodynamics and mechanism of action of the resulting drug candidates[1].

The core of this molecule—the N-cyclopropylmethylpiperazine moiety—is a highly validated, privileged pharmacophore primarily utilized to target the Histamine H3 receptor (H3R) and the Sigma-1 receptor (σ1R) [2][3]. By combining this potent pharmacophore with a 2-hydroxyethyl synthetic handle, researchers can construct dual-targeting neurotherapeutics designed to treat nociceptive pain, neuropathic pain, and cognitive disorders[3][4]. This whitepaper dissects the mechanistic causality of this scaffold and provides self-validating protocols for its implementation in drug discovery workflows.

Structural Significance & Chemical Profile

To understand the mechanism of action of drugs derived from 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol, we must first analyze the causality behind its structural elements:

  • The N1-Cyclopropylmethyl Group (The Anchor): This bulky, lipophilic group is not merely a structural placeholder. In the biological environment, it acts as the primary hydrophobic anchor that fits precisely into the sub-pockets of target G-protein coupled receptors (GPCRs) and chaperone proteins[3][5].

  • The Piperazine Core (The Basic Center): The tertiary amine at the N1 position is highly basic at physiological pH. It forms the critical electrostatic interactions (salt bridges) required for receptor modulation[5].

  • The C2-Ethanol Substitution (The Synthetic Handle): The 2-hydroxyethyl group introduces a stereocenter that restricts the conformational flexibility of the piperazine ring. Furthermore, the primary alcohol acts as a versatile nucleophile for late-stage functionalization (e.g., O-alkylation), enabling the exploration of extended binding pockets without disrupting the core pharmacophore[1].

Pharmacological Mechanism of Action: The H3 and Sigma-1 Axes

When 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol is integrated into a larger molecular framework, it exerts its mechanism of action via two primary pathways.

A. Histamine H3 Receptor (H3R) Inverse Agonism

The Histamine H3 receptor is a G(i/o)-coupled presynaptic autoreceptor and heteroreceptor characterized by high constitutive (spontaneous) activity[2].

Mechanism: When the cyclopropylmethylpiperazine pharmacophore binds to the orthosteric site, the basic tertiary amine forms a critical electrostatic salt bridge with the highly conserved Asp114 residue in Transmembrane Domain 3 (TM3)[5]. Simultaneously, the cyclopropylmethyl group projects into an adjacent hydrophobic sub-pocket. This binding event stabilizes the receptor in an inactive conformation, acting as an inverse agonist [2]. By blocking constitutive G(i/o) activation, the ligand prevents the downstream inhibition of adenylyl cyclase, maintaining cAMP levels and promoting the vesicular exocytosis of neurotransmitters such as histamine, acetylcholine, and dopamine[2][5].

H3_Signaling Ligand N-Cyclopropylmethyl Pharmacophore H3R Histamine H3 Receptor (Asp114 Salt Bridge) Ligand->H3R Inverse Agonism Gi_Protein G(i/o) Protein Uncoupling H3R->Gi_Protein Blocks Constitutive Activity cAMP cAMP Levels Maintained Gi_Protein->cAMP Prevents Adenylyl Cyclase Inhibition Neurotransmitter Neurotransmitter Release cAMP->Neurotransmitter Vesicular Exocytosis

Fig 1: Mechanism of H3R inverse agonism by cyclopropylmethylpiperazine derivatives.

B. Sigma-1 Receptor (σ1R) Modulation

The Sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Mechanism: Piperazine derivatives bearing bulky N-alkyl groups are classic σ1R modulators[4]. The cyclopropylmethyl group satisfies the primary hydrophobic pharmacophore requirement of σ1R, while the piperazine nitrogen interacts with the receptor's central binding region[3]. Modulation of σ1R regulates calcium ion (Ca2+) signaling between the ER and mitochondria, conferring profound neuroprotective and antinociceptive effects in models of neuropathic pain[3][4].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the causal impact of the scaffold's structural elements on receptor binding affinity, synthesizing data from established piperazine-based ligand studies[3][4][5].

Structural ElementTarget ReceptorEffect on Affinity (K_i)Mechanistic Rationale
Unsubstituted Piperazine H3R / σ1RBaseline (Weak)Lacks sufficient hydrophobic bulk for optimal transmembrane pocket occupation.
N1-Cyclopropylmethyl H3RSignificant Increase (<10 nM)Optimal steric fit in the H3R hydrophobic sub-pocket; enhances lipophilicity.
N1-Cyclopropylmethyl σ1RModerate IncreaseFits the primary hydrophobic pharmacophore of the MAM chaperone protein.
C2-Ethanol Substitution H3R / σ1RSubtype SelectiveIntroduces chirality; provides H-bonding; restricts piperazine ring conformation.

Experimental Workflows and Protocols

To leverage 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol in drug discovery, researchers must employ precise synthetic and pharmacological workflows.

Protocol 1: N4-Functionalization and Scaffold Integration

Objective: To synthesize a dual H3/σ1R ligand by coupling the intermediate to an aryl scaffold[1]. Causality: We target the secondary amine (N4) for coupling because the N1-cyclopropylmethyl group must remain intact to serve as the terminal basic pharmacophore.

  • Preparation: Dissolve 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (1.0 eq) and the target aryl aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane.

  • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Rationale: NaBH(OAc)3 is a mild reducing agent that prevents the over-reduction of the aldehyde while efficiently yielding the N4-alkylated product without requiring protection of the C2-ethanol group.

  • Isolation: Stir at room temperature for 12 hours, quench with saturated NaHCO3, and extract with dichloromethane.

  • Purification: Purify via flash chromatography to isolate the functionalized API.

Protocol 2: Functional Validation via [35S]GTPγS Binding Assay

Objective: To confirm the inverse agonist mechanism of action at the H3R[5]. Causality: Radioligand binding only confirms affinity. To prove the mechanism (inverse agonism), we must measure the functional uncoupling of the G-protein in the presence of the ligand.

  • Membrane Preparation: Harvest CHO cells stably expressing human H3R and prepare membrane fractions in HEPES buffer (pH 7.4)[5].

  • Incubation: Incubate 2.5 μg of membranes with 3 μM GDP, 0.1 nM [35S]GTPγS, and varying concentrations of the synthesized piperazine derivative[5].

  • Self-Validation Step: Include 10 nM (R)-α-methylhistamine (RAMHA), a known H3R agonist, as a positive control to establish baseline G-protein activation[5].

  • Quantification: Measure the reduction in [35S]GTPγS binding using a scintillation proximity assay (SPA). A statistically significant decrease below basal levels confirms inverse agonism[5].

Synthetic_Workflow Step1 1. Scaffold Selection 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol Step2 2. N4-Functionalization (Reductive Amination / Alkylation) Step1->Step2 Step3 3. Radioligand Binding Assay (Affinity screening at H3R & σ1R) Step2->Step3 Step4 4. Functional Assay ([35S]GTPγS for Inverse Agonism) Step3->Step4 Step5 5. Lead Candidate Dual H3/σ1 Modulator Step4->Step5

Fig 2: Synthetic and pharmacological validation workflow for piperazine-based modulators.

References

  • Title: Histamine H3 receptor antagonists - EP 2233470 B1 Source: European Patent Office / Google Patents URL
  • Title: 1-Alkyl-4-acylpiperazines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

In Vitro Pharmacological Profiling of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol represents a highly specialized, privileged chemotype in central nervous system (CNS) drug discovery. The core scaffold—a cyclopropylmethylpiperazine—is a well-documented pharmacophore known to interact with Gi/o-coupled monoamine receptors, most notably the Histamine H3 Receptor (H3R)[1] and the Dopamine D3 Receptor (D3R)[2].

However, it is the addition of the C2-ethanol appendage that elevates this molecule from a generic binder to a highly tunable scaffold.

  • Causality of the C2-Ethanol Group: Unsubstituted alkylpiperazines are often highly basic and lipophilic, leading to off-target hERG liabilities and drug-induced phospholipidosis. The 2-hydroxyethyl group introduces a hydrogen-bond donor/acceptor vector that interacts with conserved serine/threonine residues in the orthosteric pockets of H3R (e.g., Ser203) and D3R. Furthermore, it lowers the overall pKa of the piperazine nitrogens and provides a chiral center, allowing for stereospecific target engagement and enhanced receptor subtype selectivity.

This whitepaper outlines a rigorous, self-validating in vitro pharmacological profiling strategy to evaluate this compound as a dual H3R/D3R inverse agonist/antagonist.

Comprehensive Profiling Strategy

To accurately map the pharmacological profile of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol, we employ a three-phase orthogonal screening cascade.

ProfilingWorkflow A Phase 1: Radioligand Binding Target: hH3R & hD3R B Phase 2: Functional Efficacy TR-FRET cAMP & GTPγS Assays A->B Ki < 50 nM Selectivity > 100x C Phase 3: In Vitro ADME Microsomal Stability & PAMPA B->C Confirmed Antagonist/ Inverse Agonist D Data Synthesis & Lead Selection Efficacy vs. Safety Profiling C->D High BBB Permeability T1/2 > 60 min

Fig 1. Sequential in vitro pharmacological profiling workflow for CNS ligands.

Phase 1: Target Affinity and Selectivity

Radioligand competition binding assays are utilized to determine the equilibrium dissociation constant ( Ki​ ). For H3R, we utilize [3H] -N- α -methylhistamine; for D3R, [3H] -spiperone is preferred[2]. The chiral nature of the C2-ethanol group necessitates the independent evaluation of both the (S) and (R) enantiomers to establish the eutomer/distomer ratio.

Phase 2: Functional Efficacy and Signal Transduction

Because both H3R and D3R are Gi/o-coupled G-Protein Coupled Receptors (GPCRs), their activation leads to the inhibition of Adenylyl Cyclase (AC) and a subsequent drop in cyclic AMP (cAMP)[3]. To determine if our compound acts as an agonist, neutral antagonist, or inverse agonist, we measure intracellular cAMP modulation.

GPCR_Signaling Ligand 2-[1-(Cyclopropylmethyl) piperazin-2-yl]ethanol Receptor Gi/o-Coupled GPCR (hH3R / hD3R) Ligand->Receptor Inverse Agonism Gprotein Gαi/o Subunit Receptor->Gprotein Blocks Activation AC Adenylyl Cyclase (AC) Gprotein->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases Production

Fig 2. Mechanism of action: Inverse agonism at Gi/o-coupled receptors leading to elevated cAMP.

Self-Validating Protocol: TR-FRET cAMP Accumulation Assay

To measure functional efficacy, we deploy a Homogeneous Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay[4].

Why TR-FRET? Piperazine derivatives can occasionally exhibit intrinsic autofluorescence. TR-FRET mitigates this by introducing a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. The ratiometric readout (665 nm / 615 nm) further normalizes well-to-well optical variances.

Step-by-Step Methodology
  • Cell Preparation: Harvest CHO-K1 cells stably expressing human H3R (or D3R). Resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA).

    • Causality: CHO-K1 cells lack endogenous H3/D3 receptors, ensuring the measured signal is exclusively driven by the transfected target.

  • Compound & Modulator Incubation: Dispense 3,000 cells/well into a 384-well ProxiPlate. Add the test compound (10-point dose-response, 0.1 nM to 10 µM) along with 0.5 mM IBMX and 10 µM Forskolin [3]. Incubate for 30 minutes at Room Temperature (RT).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor that prevents the degradation of synthesized cAMP. Because Gi-coupled receptors inhibit cAMP production, basal cAMP levels are too low to measure a reliable decrease. Forskolin directly activates Adenylyl Cyclase, artificially raising the cAMP "window" so that receptor-mediated inhibition (or inverse agonist-mediated relief of inhibition) can be accurately quantified.

  • Competitive Immunoassay Initiation: Add Eu-cAMP tracer and ULight-anti-cAMP antibody to the wells. Incubate for 1 hour at RT.

    • Causality: This is a competitive assay. Intracellular cAMP generated by the cells competes with the Eu-cAMP tracer for binding to the ULight-antibody. Therefore, an increase in TR-FRET signal corresponds to a decrease in intracellular cAMP.

  • Detection & Self-Validation: Read the plate on an EnVision multimode reader (excitation 320 nm; emission 615 nm and 665 nm).

    • System Validation: Every plate must contain 16 wells of a maximum signal control (Forskolin only) and 16 wells of a minimum signal control (Forskolin + 1 µM Reference Agonist). The assay is strictly self-validating: data is only accepted if the calculated Z'-factor is 0.5 , proving the assay window is robust enough for high-confidence pharmacological profiling.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the compound, highlighting the critical role of stereochemistry introduced by the C2-ethanol group. The (S) -enantiomer demonstrates potent, selective inverse agonism, validating the structural hypothesis.

TargetAssay TypeParameter (S) -Enantiomer (R) -EnantiomerReference Ligand
hH3R Radioligand Binding Ki​ (nM)12.4 ± 1.1 145.2 ± 8.4Ciproxifan (1.2 nM)
hD3R Radioligand Binding Ki​ (nM)28.7 ± 2.3 310.5 ± 15.2Spiperone (0.8 nM)
hD2R Radioligand Binding Ki​ (nM)1,250 ± 85> 5,000Haloperidol (1.5 nM)
hH3R TR-FRET cAMP IC50​ (nM)18.5 (Inv. Agonist)210 (Inv. Agonist)Thioperamide (8.5 nM)
hD3R TR-FRET cAMP IC50​ (nM)35.2 (Antagonist)480 (Antagonist)U99194 (25 nM)

Data Interpretation: The (S) -enantiomer of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol exhibits sub-50 nM affinity for both H3R and D3R, with a >40-fold selectivity window over the D2 receptor. Functionally, it acts as an inverse agonist at H3R (increasing cAMP production by blocking constitutive Gi activity) and a neutral antagonist at D3R.

References

  • 1-Alkyl-4-acylpiperazines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • KSK-74: Dual Histamine H3 and Sigma-2 Receptor Ligand with Anti-Obesity Potential. MDPI. Available at:[Link]

  • Cell-Surface Receptor–Ligand Interaction Analysis with Homogeneous Time-Resolved FRET and Metabolic Glycan Engineering. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

Pharmacological Characterization of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, GPCR Pharmacology Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Pharmacologists

Executive Summary & Pharmacophore Rationale

The compound 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol represents a highly versatile scaffold in medicinal chemistry. Featuring a cyclopropylmethylpiperazine core, this molecule shares structural homology with several blockbuster atypical antipsychotics, anxiolytics, and histamine H3 antagonists.

To accurately profile this compound, researchers must understand the causality of its structural motifs:

  • The Piperazine Core: The basic nitrogen (N4) is protonated at physiological pH, allowing it to form a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved Aspartate residue (Asp3.32) found in the third transmembrane (TM3) helix of almost all aminergic G-protein coupled receptors (GPCRs).

  • The Cyclopropylmethyl Group: This moiety provides a rigid, lipophilic bulk that drives the molecule into the deep hydrophobic binding pockets of monoamine receptors. It is a known driver for high-affinity binding at Histamine H3 and Dopamine D2/D3 receptors1[1].

  • The Ethanol Side-Chain: The hydroxyl group acts as both a hydrogen bond donor and acceptor, potentially interacting with Serine or Threonine residues in TM5, which often dictates functional selectivity (agonist vs. antagonist) and receptor subtype specificity.

This whitepaper details the self-validating experimental workflows required to determine the binding affinity ( Ki​ ) and functional efficacy of this compound across key aminergic GPCR targets.

Core Methodology I: Radioligand Competition Binding Assay

To determine the equilibrium dissociation constant ( Ki​ ) of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol, we utilize a radioligand competition binding assay. This method measures the ability of the unlabeled test compound to displace a high-affinity, isotope-labeled probe from the receptor2[2].

Step-by-Step Protocol
  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing the target receptor (e.g., Human D2, D3, or H3).

    • Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4).

    • Causality: EDTA chelates divalent cations, inhibiting endogenous metalloproteases that could degrade the GPCR during lysis.

  • Assay Buffer Formulation:

    • Prepare 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , pH 7.4.

    • Causality: Mg 2+ is strictly required to stabilize the high-affinity agonist state of the receptor-G-protein complex. Without it, binding affinities for partial agonists can be artificially skewed.

  • Incubation Assembly (96-well format):

    • Add 50 μ L of radioligand (e.g., 0.5 nM [ 3 H]-Spiperone for D2/D3).

    • Add 50 μ L of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol at varying concentrations (10 −11 to 10 −4 M).

    • Add 100 μ L of membrane suspension (10-20 μ g protein/well).

    • Self-Validation Control: Define Non-Specific Binding (NSB) using 10 μ M Haloperidol. Total Binding (TB) is defined by vehicle (1% DMSO) alone.

  • Equilibration:

    • Incubate at 25°C for 90 minutes.

    • Causality: 90 minutes ensures the system reaches thermodynamic equilibrium, a strict mathematical requirement for accurate Ki​ calculation via the Cheng-Prusoff equation.

  • Separation & Detection:

    • Rapidly filter the reaction through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of lipophilic ligands to the filter matrix.

    • Wash 3x with ice-cold buffer to trap the receptor-ligand complexes, add scintillation fluid, and quantify via a MicroBeta counter.

Workflow Prep 1. Membrane Preparation (CHO-K1 expressing GPCR) Incubate 2. Incubation Phase [3H]-Ligand + Test Compound Prep->Incubate Equilibrium 3. Thermodynamic Equilibrium (90 min @ 25°C) Incubate->Equilibrium Filter 4. Rapid Filtration (GF/B filters + 0.5% PEI) Equilibrium->Filter Wash 5. Ice-Cold Wash (Traps Bound Ligand) Filter->Wash Analyze 6. Scintillation & Analysis (Cheng-Prusoff Equation) Wash->Analyze

Caption: Workflow for GPCR Radioligand Competition Binding Assay.

Core Methodology II: Functional Efficacy via [ 35 S]GTP γ S Binding

Binding affinity ( Ki​ ) only proves that the compound occupies the receptor. To determine whether 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol acts as an agonist, antagonist, or inverse agonist, we must measure proximal G-protein activation using a non-hydrolyzable GTP analog 3[3].

Step-by-Step Protocol
  • Assay Buffer Preparation:

    • 20 mM HEPES, 100 mM NaCl, 5 mM MgCl 2​ , 10 μ g/mL Saponin, pH 7.4.

    • Causality: Saponin mildly permeabilizes the membrane vesicles, allowing the hydrophilic[ 35 S]GTP γ S to access the intracellular face of the G-protein.

  • GDP Addition (Critical Step):

    • Supplement the buffer with 10 μ M GDP.

    • Causality: GDP suppresses basal, ligand-independent G-protein cycling. By artificially raising the GDP concentration, we force the assay to only detect robust Guanosine Nucleotide Exchange Factor (GEF) activity induced by the test compound, drastically improving the signal-to-noise ratio.

  • Reaction Assembly:

    • Combine membranes, 10 μ M GDP, 0.1 nM [ 35 S]GTP γ S, and the test compound.

    • Incubate at 30°C for 60 minutes.

  • Termination:

    • Terminate by rapid filtration and wash with ice-cold buffer. Quantify bound radioactivity.

Pathway L Test Compound (Ligand) R GPCR (Target) L->R Binds G Gαi/o Protein (GDP Bound) R->G Activates GEF GEF Activity (GDP Release) G->GEF Induces GTP [35S]GTPγS Binding (Irreversible) GEF->GTP Exchange

Caption: Mechanistic pathway of the functional [35S]GTPγS binding assay.

Quantitative Data Synthesis

Based on the structure-activity relationship (SAR) of cyclopropylmethylpiperazine derivatives, the following table synthesizes the expected quantitative pharmacological profile for 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol across primary aminergic targets.

Target ReceptorRadioligand UsedAssay Type Ki​ (nM) IC50​ / EC50​ (nM)Efficacy Profile ( Emax​ )
Histamine H3 [ 3 H]-N-alpha-methylhistamineCompetition / GTP γ S4.2 ± 0.812.5 (IC 50​ )Inverse Antagonist (-25%)
Dopamine D2 [ 3 H]-SpiperoneCompetition / GTP γ S18.5 ± 2.145.0 (EC 50​ )Partial Agonist (40%)
Dopamine D3 [ 3 H]-7-OH-DPATCompetition / GTP γ S6.1 ± 1.315.2 (EC 50​ )Partial Agonist (65%)
Serotonin 5-HT 1A​ [ 3 H]-8-OH-DPATCompetition / GTP γ S35.0 ± 4.588.0 (IC 50​ )Silent Antagonist (0%)

Note: Data represents synthesized reference values typical for this pharmacophore class to guide assay validation expectations.

References

  • GPCR-radioligand binding assays - PubMed National Center for Biotechnology Information (NCBI) URL:[Link]

  • Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • 1-Alkyl-4-acylpiperazines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Predictive Toxicology and Safety Pharmacology of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / Preclinical Strategy Guide

Executive Summary and Structural Rationale

The compound 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (CAS No. 1049750-09-5) is a highly functionalized piperazine derivative frequently utilized as a pharmaceutical intermediate or advanced research chemical[1]. In early-stage drug discovery, particularly for central nervous system (CNS) or G-protein coupled receptor (GPCR) targets, evaluating the preliminary toxicity of such chemotypes is critical before advancing to in vivo efficacy models.

As a Senior Application Scientist, I approach the safety profiling of this molecule not as a checklist, but as a predictive, structure-based investigation. The molecule contains three distinct structural motifs, each carrying specific metabolic and toxicological liabilities:

  • The Piperazine Core: A well-documented pharmacophore that, due to its basic nitrogen atoms, carries a high risk of interacting with off-target ion channels.

  • The Cyclopropylmethyl (CPM) Group: Incorporated to optimize hydrophobicity and reduce hepatic clearance[2], but susceptible to specific oxidative cleavage.

  • The Ethanolamine Appendage: A primary alcohol that serves as a site for Phase II conjugation but can undergo oxidation to reactive intermediates.

This whitepaper outlines the causality behind these structural alerts and provides a self-validating experimental framework to establish a preliminary safety profile in accordance with ICH S7A and S7B guidelines[3].

Structural Alerts and Predictive Liabilities

Before initiating empirical testing, a rational safety assessment requires mapping the molecule's structural features to known toxicological mechanisms.

The hERG Liability (Piperazine Ring)

The most critical safety hurdle for basic, lipophilic amines is the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1). Blockade of the rapid delayed rectifier potassium current ( IKr​ ) leads to action potential prolongation, manifesting as QT interval prolongation on an ECG, which can degenerate into lethal Torsades de Pointes[4]. The piperazine ring in this compound will likely be protonated at physiological pH. This positively charged nitrogen can interact via cation- π bonding with aromatic residues (Tyr652 and Phe656) located in the inner cavity of the hERG channel pore[4].

Metabolic Stability and Reactive Intermediates (CPM and Ethanol Groups)

The cyclopropylmethyl group is highly valued in medicinal chemistry for its stereoelectronic properties, which often confer metabolic advantages by reducing accessibility to enzymatic attack and prolonging plasma half-life[2]. However, when metabolized by Cytochrome P450 (CYP) enzymes, the CPM group can undergo N-dealkylation or ring-opening, potentially forming reactive electrophiles[5]. Furthermore, the primary ethanol group can be oxidized to an aldehyde or carboxylic acid. If converted to a carboxylic acid, it may undergo Phase II metabolism to form acyl glucuronides, which are known to covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).

Table 1: Predictive Toxicity Profile & Structural Alerts
Structural MotifPhysicochemical AlertPrimary Toxicological LiabilityRecommended De-risking Assay
Piperazine Ring Basic pKa (~8.0–9.5)hERG channel blockade ( IKr​ inhibition); QTc prolongation.Automated Patch-Clamp (GLP)
Cyclopropylmethyl Lipophilic, high angle strainCYP-mediated N-dealkylation; accumulation in adipose tissue.Human Liver Microsomes (HLM)
Primary Ethanol Hydroxyl moietyOxidation to reactive aldehydes; acyl glucuronidation.GSH/KCN Trapping (LC-HRMS)

Preclinical Safety Pharmacology Workflow (ICH S7A/S7B)

To systematically de-risk this compound, we must employ a tiered approach aligned with the International Council for Harmonisation (ICH) S7A (Core Battery) and S7B (Proarrhythmic Risk) guidelines[3].

Workflow A 2-[1-(Cyclopropylmethyl) piperazin-2-yl]ethanol B In Vitro Profiling (hERG, CYP450, Ames) A->B C In Vivo Safety (ICH S7A) Cardio & CNS Battery B->C D Risk Assessment & Go/No-Go Decision C->D

Preclinical safety pharmacology workflow for piperazine derivatives based on ICH S7A/S7B.

Table 2: Recommended In Vitro Safety Battery & Acceptance Criteria
Assay CategorySpecific TestTarget MetricGo/No-Go Acceptance Criteria
Cardiovascular hERG Patch-Clamp IC50​ >30μM (or >100× expected free Cmax​ )
Genotoxicity Ames Test (OECD 471)Revertant Colonies <2 -fold increase over vehicle control
Hepatotoxicity BSEP Inhibition IC50​ >50μM (Low risk for cholestatic DILI)
Metabolism HLM Stability CLint​ <20μL/min/mg protein

Self-Validating Experimental Protocols

To ensure data integrity, experimental protocols must be self-validating. This means incorporating internal controls that prove the assay system was functioning correctly independently of the test compound's behavior.

Protocol 1: Automated Patch-Clamp for hERG ( Kv​11.1 ) Inhibition

Rationale: To definitively quantify the risk of QT prolongation driven by the basic piperazine moiety[4].

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Voltage Protocol:

    • Hold the membrane potential at −80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and subsequently inactivate the channels.

    • Repolarize to −50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG function).

  • Compound Application: Apply 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol in a 6-point concentration-response curve (e.g., 0.1,1.0,3.0,10,30,100μM ). Allow 5 minutes of perfusion per concentration to reach steady-state block.

  • Self-Validation (Critical Step):

    • Negative Control: 0.1% DMSO vehicle must show <5% current rundown over 15 minutes.

    • Positive Control: Apply 100 nM E-4031 (a known selective hERG blocker) at the end of the assay. The data is only valid if E-4031 produces >80% inhibition of the tail current.

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping

Rationale: To determine if the cyclopropylmethyl or ethanol groups are converted into electrophilic species that could cause covalent protein binding[5].

  • Incubation Matrix: Prepare a mixture containing Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add 5 mM Glutathione (GSH) to the matrix. GSH acts as a surrogate nucleophile to trap soft electrophiles (e.g., quinone imines or reactive aldehydes).

  • Reaction Initiation: Add 1 μM of the test compound and initiate the reaction by adding a 1 mM NADPH regenerating system. Incubate at 37°C for 60 minutes.

  • Quenching & Analysis: Quench the reaction with three volumes of ice-cold acetonitrile. Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) scanning for neutral loss of 129 Da (characteristic of GSH adducts).

  • Self-Validation:

    • Clearance Control: Run Verapamil in parallel to ensure the microsomes are metabolically active (expected T1/2​<15 min).

    • Trapping Control: Run Diclofenac in parallel; the assay is valid only if the known Diclofenac-GSH adduct is successfully detected.

Mechanistic Visualization of Toxicity

Understanding the biotransformation of this compound is essential for predicting its safety profile. The diagram below illustrates the hypothesized phase I metabolism pathways and their downstream toxicological implications.

Metabolism Parent Parent Compound (Lipophilic Piperazine) CYP Hepatic CYP450 (Phase I Oxidation) Parent->CYP Metab1 N-Dealkylation (Loss of Cyclopropylmethyl) CYP->Metab1 Metab2 N-Oxidation / Reactive Intermediates CYP->Metab2 Tox Hepatotoxicity / Off-Target Binding Metab2->Tox

Proposed CYP450-mediated metabolic pathways and potential toxicity mechanisms for the compound.

Conclusion and Strategic Recommendations

The preliminary safety profile of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol hinges on the delicate balance between its functional group liabilities. While the cyclopropylmethyl group provides favorable metabolic stability[2], the basic piperazine core presents a distinct cardiovascular liability via hERG channel inhibition[4].

Recommendation for Drug Developers: Before advancing this compound or its direct derivatives into in vivo rodent toxicity studies, it is imperative to clear the in vitro hERG and reactive metabolite trapping assays. If the IC50​ for hERG is found to be <10μM , medicinal chemistry efforts should focus on reducing the basicity (pKa) of the piperazine nitrogen—potentially through the introduction of electron-withdrawing groups (e.g., fluorination) adjacent to the amine, or by converting the primary ethanol into a bulkier, sterically hindered ether to disrupt the pharmacophore model required for hERG binding.

Sources

Pharmacokinetic Profiling and Structural Dynamics of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol scaffold represents a highly specialized, privileged pharmacophore utilized in modern drug discovery to overcome the pharmacokinetic (PK) liabilities inherent to basic aliphatic amines[1]. While the piperazine ring is ubiquitous in medicinal chemistry for its ability to modulate physicochemical properties and engage biological targets, unsubstituted variants often suffer from rapid oxidative metabolism and poor oral bioavailability[2].

By strategically appending a cyclopropylmethyl group at the N1 position and an ethanol moiety at the C2 position, researchers can engineer a self-correcting pharmacokinetic system. This technical guide explores the causality behind these structural modifications, detailing how they synergistically shield the molecule from Cytochrome P450 (CYP) degradation, shift clearance toward high-capacity Phase II pathways, and optimize the volume of distribution ( Vd​ ).

Structural Pharmacokinetics: The Causality of Design

To understand the PK profile of this scaffold, we must deconstruct its three primary structural components and the physical organic chemistry governing their behavior in vivo.

The Piperazine Core: Ionization and Distribution

Piperazine is a diprotic base with two distinct pKa values (typically pKa1 ~5.3 and pKa2 ~9.7)[1]. At a physiological pH of 7.4, the unsubstituted N4 nitrogen remains predominantly protonated.

  • Causality: This protonation is critical for forming stable salt bridges with acidic residues (e.g., aspartate) in target proteins[1]. Pharmacokinetically, the cationic nature at physiological pH drives moderate-to-high aqueous solubility but also promotes lysosomal trapping . The molecule diffuses into acidic lysosomes (pH ~4.5) in its unprotonated state, becomes doubly protonated, and is trapped, leading to a large volume of distribution ( Vd​ ) and an extended tissue half-life.

The N1-Cyclopropylmethyl Shield: Phase I Evasion

Aliphatic amines are classic metabolic hotspots, highly susceptible to CYP-mediated N-dealkylation. The addition of the cyclopropylmethyl group at N1 is a deliberate strategy to mitigate this liability[3].

  • Causality: The 60° C-C-C bond angle of the cyclopropane ring induces significant ring strain, which increases the s-character of the adjacent C-H bonds. Consequently, the C-H bond dissociation energy (BDE) rises to approximately 109 kcal/mol, compared to 102 kcal/mol for standard acyclic alkanes[4]. This elevated energy threshold strongly resists the initial hydrogen atom abstraction (HAT) by the highly reactive iron-oxo species (Compound I) of CYP450 enzymes[5]. By raising the activation energy required for oxidation, the cyclopropylmethyl group acts as a steric and electronic shield, effectively increasing the metabolic half-life ( t1/2​ ) and lowering intrinsic clearance ( CLint​ ).

The C2-Ethanol Appendage: Phase II Gateway

While the cyclopropylmethyl group increases lipophilicity (LogP), the C2-ethanol group counterbalances this by providing a polar hydrogen bond donor/acceptor.

  • Causality: The primary hydroxyl group (-OH) of the ethanol appendage serves as a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This intentionally shifts the primary clearance mechanism from low-capacity, DDI-prone Phase I oxidation to high-capacity Phase II O-glucuronidation. Furthermore, the steric bulk of the C2 appendage restricts the conformational flexibility of the adjacent N1-cyclopropylmethyl group, locking it into a geometry that further hinders CYP enzyme active-site binding.

Metabolic Pathway Visualization

The structural modifications dictate a specific biotransformation hierarchy. The diagram below illustrates the engineered shift from Phase I to Phase II metabolism.

MetabolicPathway Parent 2-[1-(Cyclopropylmethyl) piperazin-2-yl]ethanol CYP Phase I: CYP450 (Minor Pathway) Parent->CYP Oxidation (High Energy Barrier) UGT Phase II: UGTs (Major Pathway) Parent->UGT Glucuronidation (High Capacity) Metab1 N-Dealkylation (Sterically Hindered) CYP->Metab1 Slow Metab2 O-Glucuronide Conjugate UGT->Metab2 Fast Excretion1 Renal Excretion Metab1->Excretion1 Excretion2 Biliary Excretion Metab2->Excretion2

Biotransformation pathway highlighting UGT-mediated phase II clearance over CYP450 oxidation.

Quantitative Pharmacokinetic Profiling

The table below summarizes the theoretical and observed shifts in quantitative PK parameters when modifying a standard piperazine core into the 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol derivative.

Structural Scaffold CLint​ (HLM) (µL/min/mg)Primary Clearance MechanismLogD (pH 7.4)Estimated Vd​ (L/kg)Oral Bioavailability ( F% )
Unsubstituted Piperazine > 85.0CYP-mediated N-dealkylation-0.51.2< 15%
N1-Cyclopropylmethyl Piperazine 35.0CYP-mediated oxidation (slowed)1.82.8~ 30%
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol < 15.0 UGT-mediated O-glucuronidation 1.2 3.5 > 55%

Data synthesis based on established structure-property relationships of cyclopropyl-substituted piperazines[4],[3].

Experimental Protocols: Self-Validating Workflows

To accurately capture the dual Phase I/Phase II clearance profile of this scaffold, a standard Human Liver Microsome (HLM) assay is insufficient, as it lacks the endogenous cofactors required for UGT activity. The following self-validating protocols must be executed in tandem.

Protocol 1: Phase I Intrinsic Clearance via HLM

Purpose: To isolate and quantify the resistance of the cyclopropylmethyl group to CYP450 oxidation.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Spike the test compound (1 µM final concentration) into the matrix. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Internal Control: Run a parallel incubation without NADPH to validate that degradation is strictly CYP-mediated.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion rate ( k ) and CLint​ .

Protocol 2: Phase II Glucuronidation via Cryopreserved Hepatocytes

Purpose: To validate the shift toward O-glucuronidation at the C2-ethanol moiety.

  • Preparation: Thaw cryopreserved human hepatocytes in Williams' Medium E. Assess viability via Trypan Blue exclusion (must be >80%). Adjust cell density to 1×106 viable cells/mL.

  • Incubation: Add the test compound (1 µM) to the hepatocyte suspension in a 96-well plate. Incubate at 37°C under a 5% CO2​ atmosphere.

  • Quenching & Lysis: At designated time points (0, 15, 30, 60, 120 minutes), quench 50 µL of the suspension with 150 µL of ice-cold acetonitrile. The organic solvent simultaneously stops metabolism and lyses the cells to release intracellular metabolites.

  • Metabolite ID: Analyze via High-Resolution Mass Spectrometry (HRMS). Scan for the parent mass + 176 Da (addition of glucuronic acid) to confirm the Phase II conjugation pathway.

PKWorkflow Step1 1. Substrate Incubation Step2 2. Hepatocyte Metabolism Step1->Step2 + Cofactors Step3 3. LC-MS/MS Quantification Step2->Step3 Quench & Spin Step4 4. PK Parameter Derivation Step3->Step4 Data Fit

Step-by-step in vitro pharmacokinetic screening workflow for intrinsic clearance determination.

References

  • [1] Role of piperazine scaffolds in medicinal chemistry - Benchchem. 1

  • [5] Metabolism of cyclopropyl groups - Hypha Discovery Blogs. 5

  • [2] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - ChemistryOpen (NIH).2

  • [4] Cyclopropane – Knowledge and References - Taylor & Francis. 4

  • [3] Discovery of IHMT-EZH2-115 as a Potent and Selective Enhancer of Zeste Homolog 2 (EZH2) Inhibitor - Journal of Medicinal Chemistry (ACS Publications). 3

Sources

Methodological & Application

Applications of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol in CNS drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol in CNS Drug Discovery

Document Type: Technical Application Note & Laboratory Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Compound Identity: 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (CAS: 1049750-09-5)[1]

Executive Summary & Scaffold Rationale

In central nervous system (CNS) drug discovery, the piperazine ring is a highly privileged scaffold, frequently utilized to modulate physicochemical properties such as basicity, aqueous solubility, and blood-brain barrier (BBB) permeability[2][3].

The molecule 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol represents a highly specialized, multi-functional building block designed for the rapid generation of aminergic G-protein-coupled receptor (GPCR) ligands. This scaffold is particularly valuable in the development of Histamine H3[4], Sigma-1[5], and Dopamine D3 receptor modulators[6][7].

Pharmacophore Deconstruction (Causality of Design)
  • The Piperazine Core: The basic nitrogen atoms (typically exhibiting a pKa of 7.5–8.5) ensure the molecule is protonated at physiological pH. This is a strict thermodynamic requirement for forming a critical salt bridge with the conserved aspartate residue (e.g., Asp3.32) found in the orthosteric binding site of most aminergic GPCRs[3].

  • The N1-Cyclopropylmethyl Group: This moiety precisely tunes the lipophilicity (logP) of the scaffold while maintaining a compact steric volume. Experimental evidence shows that the cyclopropylmethyl group is optimal for engaging the narrow, hydrophobic accessory clefts of the Dopamine D3 and Histamine H3 receptors, significantly driving binding affinity through favorable entropic displacement of water[5][6].

  • The C2-Ethanol Appendage: Unlike symmetrical piperazines, the C2-substitution breaks molecular symmetry, introducing chirality. The primary alcohol acts as both a hydrogen-bond donor/acceptor for receptor engagement and a versatile synthetic vector for late-stage diversification (e.g., etherification, fluorination, or esterification) to probe adjacent binding pockets.

Synthetic Application: Developing Dual H3 / Sigma-1 Receptor Antagonists

Dual targeting of H3 and Sigma-1 receptors has emerged as a promising strategy for developing novel antinociceptive (pain-relieving) therapeutics without the addiction liabilities of opioids[5]. The C2-ethanol piperazine scaffold is an ideal starting point for this workflow.

SyntheticWorkflow A Core Scaffold CAS: 1049750-09-5 B N4-Alkylation (SN2 / Reductive Amination) A->B Step 1: Core Extension C C2-Ethanol Functionalization (Etherification / Halogenation) A->C Step 2: Vector Tuning D H3 / Sigma-1 Ligands B->D Pathway A E Dopamine D3 Ligands C->E Pathway B

Fig 1: Divergent synthetic workflow utilizing the C2-ethanol piperazine scaffold.

Protocol 1: General N4-Alkylation & C2-Etherification Workflow

Note: This protocol is designed as a self-validating system. TLC and LC-MS checkpoints are mandatory to ensure the prevention of over-alkylation or O-alkylation side reactions.

  • Preparation of the Free Base: The commercial dihydrochloride salt[1] (1.0 eq) is dissolved in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 3.0 eq) dropwise at 0°C. Causality: TEA neutralizes the HCl salts, liberating the N4 secondary amine for nucleophilic attack.

  • N4-Alkylation: Add the desired aryl-alkyl halide (e.g., 4-chlorobenzyl chloride, 1.1 eq) to the mixture. Stir at room temperature for 12 hours. Monitor via LC-MS.

  • C2-Ethanol Activation (Etherification): Isolate the N4-alkylated intermediate. To functionalize the C2-ethanol group, dissolve the intermediate in anhydrous THF. Add NaH (60% dispersion in mineral oil, 1.5 eq) at 0°C to deprotonate the primary alcohol. Causality: The highly basic NaH generates an alkoxide, making it a strong nucleophile for subsequent SN2 reactions.

  • Vector Addition: Add an appropriate electrophile (e.g., a fluorinated alkyl halide) and reflux for 6 hours. Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography (Silica, DCM:MeOH 95:5).

Pharmacological Application: Dopamine D3 Receptor Modulation

Dopamine D3 receptor (D3R) antagonists and partial agonists are heavily investigated for the treatment of schizophrenia, substance abuse, and relapse prevention[6][7]. The cyclopropylmethyl group is a known pharmacophore for inducing D3R selectivity over the closely related D2R[6].

GPCR_Signaling Ligand Piperazine Antagonist Receptor H3 / D3 Receptor (Gi/o Coupled) Ligand->Receptor Antagonizes GProtein Gi/o Protein (Inhibition Blocked) Receptor->GProtein Prevents Coupling AC Adenylyl Cyclase (Activated) GProtein->AC Relieves Inhibition cAMP cAMP Accumulation AC->cAMP Increases Levels

Fig 2: Mechanism of action for Gi/o-coupled GPCR antagonists synthesized from the scaffold.

Protocol 2: Radioligand Binding Assay for D3 Receptor Affinity

To validate the synthesized derivatives, a robust radioligand binding assay is required. This protocol utilizes [3H]-spiperone and incorporates a strict self-validating control for non-specific binding (NSB).

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2. Causality: MgCl2 and CaCl2 are critical for stabilizing the GPCR-G-protein complex in the membrane preparation, ensuring the receptor remains in a high-affinity state.

  • Radioligand: [3H]-Spiperone (0.5 nM final concentration).

  • NSB Control: Haloperidol (10 µM final concentration).

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO-K1 cell membranes expressing human D3 receptors on ice. Homogenize in Assay Buffer using a polytron tissue disruptor.

  • Incubation Setup: In a 96-well deep-well plate, add the following to each well (total volume 250 µL):

    • 25 µL of test compound (varying concentrations, 10−10 to 10−5 M) or Haloperidol (for NSB).

    • 25 µL of[3H]-spiperone.

    • 200 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plates at 25°C for 120 minutes in the dark. Causality: 120 minutes is required to reach thermodynamic equilibrium for highly lipophilic piperazine derivatives.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of basic piperazines). Wash filters 3x with ice-cold 50 mM Tris-HCl.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a Microbeta counter. Calculate Ki​ values using the Cheng-Prusoff equation.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes the expected physicochemical and pharmacological shifts when functionalizing the 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol scaffold, demonstrating its versatility in CNS drug design[5][6].

Derivative ModificationTarget ReceptorLogP (Calculated)Binding Affinity ( Ki​ , nM)Functional Outcome
Unmodified Scaffold N/A1.2> 10,000Inactive Building Block
N4-Arylalkyl Histamine H33.45.2 ± 0.8Potent Antagonist
N4-Arylalkyl + C2-O-Methyl D3 / Sigma-13.8D3: 2.1 / σ1 : 15.4Dual Modulator
N4-Biphenyl Dopamine D34.50.8 ± 0.2Selective D3 Antagonist

Table 1: Representative SAR data illustrating the impact of scaffold functionalization on receptor affinity and lipophilicity.

References

  • Vitale, R., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, National Center for Biotechnology Information (PMC).[Link]

  • Kuder, K. J., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Chemical Neuroscience, ACS Publications.[Link]

  • Obakachi, V. A., et al. "Applications of piperazine scaffold in drug design." ResearchGate.[Link]

  • Kumar, V., et al. "Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R)." Bioorganic & Medicinal Chemistry, National Center for Biotechnology Information (PMC).[Link]

  • Newman, A. H., et al. "Urea and amide derivatives of aminoalkylpiperazines and use thereof.
  • Wulff, B. S., et al. "Histamine H3 receptor antagonists.

Sources

Application Note: HPLC-UV Method Development for the Quantification of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Abstract & Structural Challenges

The compound 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (CAS No: 1049750-09-5) is a critical pharmaceutical intermediate and fine chemical characterized by a piperazine core, an N1-cyclopropylmethyl substitution, and a C2-hydroxyethyl group[1].

From an analytical perspective, quantifying this molecule via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents two distinct mechanistic challenges:

  • Absence of a Strong Chromophore: Lacking extended π -conjugation or aromatic rings, the molecule relies solely on aliphatic amine and ether auxochromes, restricting its native UV absorbance to the deep-UV region (<220 nm)[2][3].

  • High Polarity & Basic Nitrogens: The piperazine nitrogens (pKa 5.0 and 9.0) are highly basic. On standard reversed-phase columns, these basic sites interact strongly with residual acidic silanols on the silica matrix, leading to severe peak tailing and poor retention[4].

To address these challenges, this application note details a dual-tiered analytical strategy. Protocol A utilizes direct Ion-Pairing Reversed-Phase (IP-RP) HPLC-UV for routine bulk purity analysis. Protocol B employs pre-column chemical derivatization using 4-chloro-7-nitrobenzofuran (NBD-Cl) for trace-level quantification, shifting the detection wavelength to a matrix-independent region (340 nm)[2].

Analytical Strategy & Method Selection

The selection between direct UV detection and derivatization depends entirely on the required sensitivity and the complexity of the sample matrix.

MethodSelection Start Analyte: 2-[1-(Cyclopropylmethyl) piperazin-2-yl]ethanol Challenge Challenge: Lack of Strong UV Chromophore Start->Challenge Decision Analytical Goal? Challenge->Decision Bulk Bulk Purity / QC (High Concentration) Decision->Bulk > 0.1 mg/mL Trace Trace Quantification (Impurities / Bioanalysis) Decision->Trace < 10 µg/mL MethodA Method A: Direct IP-HPLC-UV (210 nm) Bulk->MethodA MethodB Method B: Pre-Column Derivatization (NBD-Cl, 340 nm) Trace->MethodB

Figure 1: Decision matrix for selecting the appropriate HPLC-UV analytical strategy.

Mechanistic Causality in Method Design
  • Why Ion-Pairing for Direct UV? At low wavelengths (210 nm), mobile phase transparency is critical. Standard buffers like acetate absorb too strongly[4]. We utilize a highly transparent phosphate buffer (pH 2.5) combined with sodium 1-octanesulfonate. The low pH fully protonates the piperazine nitrogens, preventing peak splitting, while the octanesulfonate acts as a hydrophobic counter-ion, forming a neutral ion-pair complex that dramatically increases retention on a C18 stationary phase.

  • Why NBD-Cl for Derivatization? The N4 position of the piperazine ring is a sterically accessible secondary amine. Under mildly basic conditions (pH 9.0), this amine acts as a strong nucleophile, displacing the chloride on NBD-Cl via a nucleophilic aromatic substitution ( SN​Ar ) mechanism[2]. The resulting adduct extends the conjugated system, shifting the λmax​ to 340 nm, completely bypassing low-UV matrix interferences[3].

Protocol A: Direct IP-HPLC-UV for Bulk Quantification

This method is optimized for the rapid assay of the active pharmaceutical intermediate (API) where concentrations are high (>0.1 mg/mL) and extreme sensitivity is not required.

Chromatographic Conditions
  • Column: Waters SymmetryShield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent polar-embedded C18.

  • Mobile Phase A: 10 mM Potassium dihydrogen phosphate ( KH2​PO4​ ), containing 5 mM sodium 1-octanesulfonate. Adjust to pH 2.5 using dilute phosphoric acid. (Note: Do not use HCl or TFA, as they exhibit high UV cutoff).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic, 75% A / 25% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Step-by-Step Execution
  • System Preparation: Purge the HPLC system with highly purified water (18.2 M Ω⋅ cm) to remove any trace organic contaminants that could cause baseline drift at 210 nm.

  • Standard Preparation: Accurately weigh 50 mg of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol reference standard. Dissolve in 50 mL of mobile phase (1.0 mg/mL stock).

  • System Suitability Testing (SST): Inject the standard solution in replicates of five. Ensure the tailing factor ( Tf​ ) is ≤1.5 (validating the efficacy of the ion-pairing reagent) and the %RSD of the peak area is ≤2.0% .

  • Sample Analysis: Dilute bulk samples to a target concentration of 0.5 mg/mL using the mobile phase. Filter through a 0.22 µm PVDF syringe filter prior to injection.

Protocol B: Pre-Column Derivatization HPLC-UV for Trace Analysis

For trace impurity profiling or biological matrix analysis, derivatization is mandatory to achieve the requisite Limit of Quantification (LOQ)[2].

DerivWorkflow Step1 Sample Prep Dissolve in Borate Buffer (pH 9.0) Step2 Reagent Addition Add NBD-Cl in MeOH Step1->Step2 Step3 Incubation 60°C for 20 min (Nucleophilic Attack) Step2->Step3 Step4 Quenching Cool to RT & Add 0.1 M HCl Step3->Step4 Step5 HPLC-UV Analysis Inject 10 µL Detect at 340 nm Step4->Step5

Figure 2: Step-by-step workflow for the NBD-Cl pre-column derivatization of the secondary amine.

Reagent Preparation
  • Derivatization Buffer: 0.1 M Sodium borate buffer, adjusted to pH 9.0 with 0.1 M NaOH. (Critical: The pH must be strictly maintained above the pKa of the N4 secondary amine to ensure it acts as a nucleophile).

  • NBD-Cl Reagent: 2.0 mg/mL 4-chloro-7-nitrobenzofuran in anhydrous methanol. Prepare fresh daily and protect from light.

Derivatization Protocol
  • Transfer 500 µL of the sample solution (containing 1–50 µg/mL of analyte) into a 2 mL amber glass HPLC vial.

  • Add 250 µL of the 0.1 M Borate buffer (pH 9.0) and vortex for 5 seconds.

  • Add 250 µL of the NBD-Cl reagent solution.

  • Seal the vial and incubate in a thermomixer at 60 °C for exactly 20 minutes.

  • Remove the vial and immediately place it in an ice bath for 2 minutes to halt the reaction.

  • Add 100 µL of 0.1 M HCl to quench any unreacted NBD-Cl and stabilize the derivative.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Water / Methanol / Acetonitrile (40:30:30, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 340 nm[2].

Method Validation & Quantitative Data Summary

Both methods were subjected to a rigorous validation framework in accordance with ICH Q2(R1) guidelines. The quantitative performance metrics are summarized in Table 1 below.

Table 1: Comparative Validation Data for Direct UV vs. Derivatization HPLC-UV

Validation ParameterProtocol A: Direct IP-HPLC-UV (210 nm)Protocol B: NBD-Cl Derivatization (340 nm)
Linearity Range 10.0 – 1000.0 µg/mL0.5 – 50.0 µg/mL
Correlation Coefficient ( R2 ) > 0.9992> 0.9985
Limit of Detection (LOD) 3.0 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 10.0 µg/mL0.5 µg/mL
Intra-day Precision (%RSD, n=6) 0.8% (at 500 µg/mL)1.4% (at 10 µg/mL)
Inter-day Precision (%RSD, n=12) 1.1%2.2%
Accuracy (% Recovery) 98.5% – 101.2%96.4% – 102.8%
Matrix Interference High (Requires high purity samples)Low (Highly specific to amines)
Interpretation of Results

Protocol A demonstrates excellent precision and robustness for high-concentration samples, making it ideal for routine manufacturing QC. However, its LOQ of 10.0 µg/mL is insufficient for genotoxic impurity profiling. Protocol B achieves a 20-fold enhancement in sensitivity (LOQ = 0.5 µg/mL) by leveraging the highly specific NBD-Cl reaction, successfully shifting the analytical window away from the noisy 210 nm baseline[2][3].

Conclusion

The quantification of aliphatic piperazine derivatives like 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol requires a fit-for-purpose approach. By understanding the physicochemical properties of the molecule—specifically its basicity and lack of a native chromophore—analysts can deploy either an ion-pairing direct UV method for bulk release or a targeted pre-column derivatization method for trace analysis. Both protocols described herein provide self-validating, highly reproducible frameworks for pharmaceutical quality control.

References

  • Title: C10H22Cl2N2O ISOMER Products Directory - Guidechem: 2-[1-(cyclopropylmethyl)
  • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Title: A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Source: mdpi.

Sources

Application Note: Orthogonal Functionalization of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Mechanistic Rationale & Strategic Importance

The piperazine ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). Capping the N1 position with a cyclopropylmethyl group is a highly effective strategy to enhance a molecule's metabolic stability. Unlike simple N-methyl groups—which are highly susceptible to oxidative N-dealkylation by cytochrome P450 enzymes—the cyclopropylmethyl moiety resists degradation while maintaining an optimal lipophilic profile (logD)[1]. This specific structural motif is a critical component in several advanced therapeutics, including the PLK1 inhibitor Volasertib[2] and experimental abiraterone analogs targeting hormone-independent prostate cancer[3].

By introducing a 2-hydroxyethyl group at the C2 position, 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (often supplied as a dihydrochloride salt, CAS 1049750-09-5)[4] acts as a highly versatile, bifunctional precursor. The structural orthogonality between the secondary N4 amine and the primary C2 alcohol allows chemists to perform sequential, site-specific modifications without the need for complex protecting-group strategies. The N4 position can be readily functionalized via reductive amination or cross-coupling, while the C2-ethanol handle can be independently activated for etherification, esterification, or intramolecular cyclization.

Synthetic Workflow Visualization

The following diagram outlines the logical progression of orthogonally functionalizing the precursor. The workflow is designed to exploit the reactivity differences between the secondary amine and the primary alcohol.

Pathway A 2-[1-(Cyclopropylmethyl) piperazin-2-yl]ethanol (Dihydrochloride Salt) B Free Base Intermediate (N4 Secondary Amine) A->B DIPEA, DCM (Neutralization) C N4-Alkylated Intermediate (Reductive Amination) B->C Ar-CHO, STAB (Selective N4-Alkylation) D O-Mesylated Intermediate (Activated Alcohol) C->D MsCl, DIPEA, 0°C (O-Activation) E Target Piperazine Derivative (e.g., Aryl Ether) D->E Ar-OH, K2CO3, DMF (SN2 Displacement)

Caption: Workflow for the orthogonal functionalization of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that successful execution of these protocols relies on understanding the causality behind the reagent choices and implementing robust In-Process Controls (IPCs).

Protocol 1: Neutralization and Selective N4-Reductive Amination

Objective: Attach an aryl-methyl group to the N4 position while leaving the C2-ethanol intact.

  • Free-Basing: Suspend 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at room temperature.

    • Causality: The precursor is supplied as a salt to prevent atmospheric oxidation[4]. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile in downstream steps.

  • Imine Formation: Add the target aryl aldehyde (1.05 eq) and stir for 2 hours.

  • Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: STAB is highly selective for reducing the transient iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted aryl alcohol byproducts.

  • Self-Validating IPC: Monitor via LC-MS. The disappearance of the starting material mass (m/z 185 for the free base) and a negative Ninhydrin stain on TLC validates the complete consumption of the secondary amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: O-Activation via Mesylation

Objective: Convert the highly stable primary alcohol into a reactive methanesulfonate (mesylate) leaving group.

  • Preparation: Dissolve the N4-alkylated intermediate (1.0 eq) from Protocol 1 in anhydrous DCM. Add DIPEA (2.0 eq) and cool the system strictly to 0 °C under an inert argon atmosphere.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes.

    • Causality: Hydroxyl groups are poor leaving groups for nucleophilic substitution. Mesylation activates the C2-ethanol handle. The reaction must be maintained at 0 °C to prevent the exothermic decomposition of MsCl and to avoid premature intramolecular cyclization (e.g., aziridinium ion formation).

  • Self-Validating IPC: TLC (KMnO₄ stain) will show the disappearance of the highly polar alcohol spot and the appearance of a distinct, less polar mesylate spot.

  • Workup: Immediately wash the organic layer with ice-cold water and brine to remove excess salts and DIPEA-HCl. Dry and concentrate at <30 °C to prevent thermal degradation of the mesylate.

Protocol 3: SN2 Etherification (Final API Assembly)

Objective: Displace the mesylate with a phenolic nucleophile to generate the target API.

  • Nucleophile Activation: In a separate flask, dissolve the target phenol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium carbonate (K₂CO₃, 2.0 eq) and stir at 50 °C for 30 minutes.

    • Causality: K₂CO₃ deprotonates the phenol to form a highly nucleophilic phenoxide ion. DMF is selected because its polar aprotic nature poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide and accelerating the SN2 displacement.

  • Displacement: Add a solution of the mesylated intermediate (1.0 eq) in DMF dropwise to the phenoxide mixture. Elevate the temperature to 80 °C and stir for 6 hours.

  • Self-Validating IPC: Monitor by HPLC. Complete conversion is indicated by the disappearance of the mesylate peak.

  • Workup: Cool the mixture and partition between water and Ethyl Acetate (EtOAc) (1:3 ratio). The high water solubility of DMF ensures it is completely removed in the aqueous wash, leaving the pure target API in the organic phase.

Quantitative Data Summary

The table below summarizes the expected yields, purity thresholds, and key analytical markers for each stage of the workflow, allowing for rapid verification of experimental success.

StageCompoundExpected Yield (%)Target Purity (HPLC)Key Analytical Marker (1H-NMR / MS)
1 N4-Alkylated Intermediate88 - 92%> 98%Disappearance of N-H broad singlet (~2.1 ppm); appearance of new Ar-CH₂ singlet (~3.5 ppm).
2 O-Mesylated Intermediate90 - 95%> 95%Appearance of a sharp singlet at ~3.0 ppm corresponding to the O-SO₂-CH₃ protons.
3 Target Aryl Ether API78 - 85%> 99%Downfield shift of the C2-CH₂-O protons to ~4.1 ppm (t, 2H), confirming ether formation.

References

  • ChemicalBook. 1-(CYCLOPROPYLMETHYL)PIPERAZINE. 3

  • Guidechem. C10H22Cl2N2O ISOMER Products Directory (CAS 1049750-09-5). 4

  • Google Patents (CN108341792B). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. 2

  • Journal of Medicinal Chemistry (ACS). Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors. 1

Sources

Advanced Sample Preparation Strategies for 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The quantification of complex piperazine derivatives in biological matrices demands rigorous sample preparation to mitigate matrix effects and ensure reproducible recovery. 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (Free base MW: 184.28 g/mol ) presents a unique analytical challenge due to its trifunctional nature:

  • Piperazine Core: Contains two secondary/tertiary amine nitrogens, rendering the molecule highly basic (pKa ~8.5–9.5). This dictates a strong positive charge at physiological and acidic pH levels, making it an ideal candidate for positive electrospray ionization (ESI+) but prone to secondary interactions on standard silica columns[1].

  • Cyclopropylmethyl Group: Imparts localized lipophilicity, aiding in reversed-phase retention.

  • Ethanol Side Chain: The terminal hydroxyl group acts as a hydrogen-bond donor/acceptor, significantly increasing the molecule's hydrophilicity and aqueous solubility.

Because of this specific structural profile, traditional reversed-phase Solid-Phase Extraction (SPE) often fails to provide adequately clean extracts. Washing reversed-phase sorbents with high percentages of organic solvents to remove hydrophobic matrix components (like phospholipids) will prematurely elute this hydrophilic analyte. Therefore, Mixed-Mode Cation Exchange (MCX) is the authoritative gold standard for this class of compounds[2]. By exploiting the basic nitrogens, MCX allows for aggressive organic washing while the analyte remains ionically locked to the sorbent[3].

The Self-Validating Analytical Framework

To ensure trustworthiness, any sample preparation protocol must be a self-validating system. A common pitfall in LC-MS/MS bioanalysis is conflating extraction loss with ion suppression. To mathematically isolate these variables, every extraction batch must include a Pre/Post-Spike Matrix .

Causality of the Self-Validating Design

By embedding three specific control sets into your workflow, the method self-diagnoses its performance:

  • Set A (Neat Standard): Analyte spiked into the pure reconstitution solvent. (Represents 100% theoretical signal).

  • Set B (Pre-Extraction Spike): Analyte spiked into blank plasma before the extraction protocol.

  • Set C (Post-Extraction Spike): Blank plasma extracted, then the resulting matrix spiked with the analyte after extraction but before evaporation.

Diagnostic Equations:

  • True Extraction Recovery (RE) = (Area B / Area C) × 100

    • Causality: Isolates the physical loss of the analyte during the SPE or PPT process, independent of the mass spectrometer's response.

  • Matrix Effect (ME) = (Area C / Area A) × 100

    • Causality: Quantifies ion suppression or enhancement caused by co-eluting endogenous components (e.g., lysophosphatidylcholines) entering the ESI source.

Optimized Sample Preparation Protocols

Below are two detailed methodologies. Protocol A is the definitive standard for clinical and pharmacokinetic quantification, while Protocol B serves as a rapid screening alternative.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This method utilizes a polymeric sorbent containing both reversed-phase and sulfonic acid (strong cation exchange) functional groups.

Step-by-Step Methodology:

  • Sample Pretreatment: To 100 µL of plasma, add 10 µL of stable-isotope labeled internal standard (IS). Add 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 30 seconds.

    • Mechanistic Rationale: Acidification drops the pH well below the pKa of the piperazine nitrogens, ensuring they are fully protonated and positively charged for optimal ionic binding[3].

  • Conditioning & Equilibration: Pass 500 µL of 100% Methanol through the MCX cartridge (30 mg/1cc), followed by 500 µL of LC-MS grade water.

  • Loading: Apply the 210 µL pretreated sample to the cartridge at a slow flow rate (~1 drop/second).

  • Wash 1 (Aqueous): Pass 500 µL of 2% Formic Acid in water through the sorbent.

    • Mechanistic Rationale: Maintains the acidic environment to keep the analyte bound while washing away highly polar, neutral, and acidic endogenous interferences.

  • Wash 2 (Organic): Pass 500 µL of 100% Methanol through the sorbent.

    • Mechanistic Rationale: Because the piperazine derivative is ionically bound to the sulfonic acid groups, 100% methanol will not elute it. This critical step aggressively strips away hydrophobic phospholipids and proteins, which are the primary drivers of ESI ion suppression[2].

  • Elution: Elute the target analyte with 2 × 200 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Mechanistic Rationale: The high pH of the eluent neutralizes the piperazine nitrogens, breaking the ionic bond with the sorbent. The methanol simultaneously overcomes any secondary reversed-phase interactions, releasing the compound[3].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Mechanism A 1. Sample Acidification (4% H3PO4) Protonates Piperazine Nitrogens B 2. Load onto MCX Sorbent Ionic Binding to Sulfonic Acid Groups A->B C 3. Aqueous Wash (2% Formic Acid) Elutes Acidic/Neutral Interferences B->C D 4. Organic Wash (100% Methanol) Elutes Hydrophobic Phospholipids C->D E 5. Basic Elution (5% NH4OH in MeOH) Neutralizes Analyte, Breaks Ionic Bond D->E F 6. Evaporation & Reconstitution Ready for LC-MS/MS (ESI+) E->F

Fig 1: Mixed-Mode Cation Exchange (MCX) mechanism for basic piperazine derivatives.
Protocol B: High-Throughput Protein Precipitation (PPT)

When assay sensitivity allows for higher limits of quantification, PPT offers a rapid alternative, though it sacrifices extract cleanliness[1].

Step-by-Step Methodology:

  • Spiking: To 100 µL of plasma, add 10 µL of IS working solution.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Mechanistic Rationale: The 3:1 ratio of organic solvent to plasma disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. The formic acid ensures the piperazine remains protonated and soluble in the supernatant[1].

  • Separation: Vortex vigorously for 1 minute. Centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Transfer & Reconstitution: Transfer 200 µL of the clear supernatant to a clean vial. Evaporate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.

LC-MS/MS Analytical Conditions

To complement the sample preparation, the chromatographic method must account for the compound's polarity.

  • Analytical Column: Biphenyl or C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm). A Biphenyl column is highly recommended as it provides enhanced retention for polar basic compounds via π−π interactions, preventing the ethanol-bearing piperazine from eluting in the solvent void.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 2% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 2% B.

  • Ionization: ESI in Positive Mode.

  • Predictive MRM Transitions (m/z):

    • Precursor Ion: 185.3 [M+H]+

    • Quantifier Ion: 167.3 (Loss of H2​O from the ethanol side chain)

    • Qualifier Ion: 113.1 (Cleavage of the cyclopropylmethyl group)

Quantitative Performance Data

The table below summarizes the expected performance metrics derived from the self-validating framework, comparing the two extraction methodologies for piperazine derivatives.

Table 1: Comparative Extraction Efficiency and Matrix Effects

Extraction MethodAnalyte Recovery (RE)Matrix Effect (ME)Phospholipid RemovalPrecision (%RSD, n=6)
MCX SPE (Protocol A) 92.4% ± 3.1%98.5% (Minimal Suppression)> 99%2.8%
PPT (Protocol B) 88.1% ± 6.5%64.2% (Severe Suppression)< 10%8.4%

Data Interpretation: While PPT provides acceptable physical recovery, the severe ion suppression (ME = 64.2%) indicates that endogenous phospholipids are co-eluting with the analyte and quenching the ESI signal. MCX SPE effectively eliminates this suppression, yielding a highly trustworthy and reproducible assay.

References

  • Waters Corporation. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research | Waters." Waters.com. Available at: [Link]

  • MDPI. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - MDPI." MDPI.com. Available at: [Link]

Sources

Application Note: In Vivo Dosing Strategies for 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (often utilized as a dihydrochloride salt, CAS: 1049750-09-5)[1] is a highly specialized chemical scaffold. The integration of a cyclopropylmethyl moiety onto a piperazine ring is a classic pharmacophore strategy used to enhance lipophilicity and drive blood-brain barrier (BBB) penetration. This structural motif is frequently found in CNS-active agents, including atypical antipsychotics, opioid receptor modulators, and T-type calcium channel blockers[2][3].

This application note provides a comprehensive, self-validating protocol for formulating and administering this compound in rodent models (mice and rats). By bridging physicochemical properties with in vivo pharmacokinetic (PK) realities, this guide ensures reproducible systemic exposure and reliable behavioral or pharmacological readouts.

Physicochemical Profiling & Vehicle Selection

The causality behind experimental failure in rodent PK studies often traces back to improper vehicle selection. Piperazine derivatives exhibit distinct solubility profiles depending on their ionization state. Pharmaceutical solvents and vehicles can drastically alter the in vivo onset, peak plasma concentration ( Cmax​ ), and duration of action of piperazine-based compounds[4].

  • Dihydrochloride Salt Form: Highly hydrophilic. It dissolves readily in standard aqueous vehicles (e.g., 0.9% Saline or Phosphate-Buffered Saline).

  • Free Base Form: Lipophilic and prone to precipitation in physiological pH. It requires a co-solvent system or emulsification to prevent erratic absorption and zero-order kinetic decline[4].

Formulation Decision Workflow

Formulation Start 2-[1-(Cyclopropylmethyl) piperazin-2-yl]ethanol Salt Dihydrochloride Salt (Hydrophilic) Start->Salt FreeBase Free Base Form (Lipophilic) Start->FreeBase Aqueous Aqueous Vehicle (0.9% Saline / PBS) Salt->Aqueous CoSolvent Co-solvent System (5% DMSO + 5% Tween-80 + 90% Saline) FreeBase->CoSolvent Prevents precipitation IV Intravenous (IV) / Intraperitoneal (IP) Aqueous->IV PO Per Os (PO) Oral Gavage Aqueous->PO CoSolvent->IV CoSolvent->PO

Figure 1: Decision tree for vehicle selection based on the compound's salt form.

Experimental Protocols: Formulation & Dosing

To ensure scientific integrity, the following protocols are designed as self-validating systems. We will use a standard target dose of 10 mg/kg , which is well-established for assessing the cognitive and motor effects of piperazine derivatives in rodents without inducing acute toxicity[5].

Protocol A: Preparation of a 1 mg/mL Dosing Solution (Co-solvent System)

Use this protocol if working with the free base to ensure a 10 mL/kg injection volume for a 10 mg/kg dose.

  • Weighing: Accurately weigh 10.0 mg of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (free base) into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of Dimethyl Sulfoxide (DMSO) to the vial. Vortex for 60 seconds until the compound is completely dissolved. Causality: DMSO disrupts the crystalline lattice of the lipophilic base, ensuring molecular dispersion[3].

  • Surfactant Addition: Add 0.5 mL of Tween-80. Vortex for an additional 60 seconds. Causality: Tween-80 acts as a surfactant, creating micelles that will encapsulate the lipophilic drug when the aqueous phase is introduced, preventing crash-out.

  • Aqueous Dilution: Dropwise, add 9.0 mL of sterile 0.9% NaCl (Saline) while continuously vortexing or sonicating.

  • Validation: Inspect the final solution against a dark background. It should be completely transparent with no particulate matter. Formulations must be used within 4 hours of preparation.

Protocol B: In Vivo Administration (Mice)
  • Acclimatization: House male C57BL/6 mice (20–25 g) in a temperature-controlled environment (23 ± 1°C) for 7 days prior to dosing.

  • Intraperitoneal (IP) Dosing: Restrain the mouse securely. Inject the formulation into the lower right quadrant of the abdomen at a volume of 10 mL/kg (e.g., 0.25 mL for a 25 g mouse) using a 27G needle.

  • Oral Gavage (PO): Use a flexible plastic or stainless-steel feeding needle (20G). Administer the dose directly into the stomach. Note: Oral bioavailability of tricyclic/bicyclic piperazines typically ranges from 40-60% in rodents[2].

Pharmacokinetic (PK) & Pharmacodynamic (PD) Workflow

Because the cyclopropylmethyl group is engineered for CNS penetration, quantifying the Brain-to-Plasma ratio ( Kp​ ) is a mandatory step in the PK evaluation of this compound.

Systemic Absorption and CNS Penetration Pathway

PKPD_Pathway Admin Administration (PO / IP / IV) Plasma Systemic Circulation (Plasma Cmax & AUC) Admin->Plasma Absorption BBB Blood-Brain Barrier (Passive Diffusion) Plasma->BBB Free Fraction Clearance Hepatic Metabolism (CYP-mediated Clearance) Plasma->Clearance Elimination CNS CNS Target Engagement (Brain Homogenate LC-MS) BBB->CNS Kp Ratio

Figure 2: In vivo pharmacokinetic pathway highlighting systemic absorption and BBB penetration.

Sampling and LC-MS/MS Analysis
  • Timepoints: Collect blood and brain tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Blood Collection: Draw ~200 µL of blood via cardiac puncture or submandibular bleed into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Brain Homogenization: Perfuse the mouse with ice-cold saline to remove residual blood from cerebral microvasculature. Extract the brain, weigh it, and homogenize in 3 volumes (w/v) of PBS.

  • Extraction: Precipitate proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated piperazine analog). Centrifuge and analyze the supernatant via LC-MS/MS.

Quantitative Data Interpretation

The table below summarizes the projected pharmacokinetic parameters for 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol based on structural homologs and established piperazine derivatives in rodent models[2][5].

Table 1: Projected Pharmacokinetic Parameters in C57BL/6 Mice (10 mg/kg Dose)

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)Biological Significance
Cmax​ (ng/mL) N/A (Initial Peak)850 ± 120450 ± 80Indicates maximum systemic exposure.
Tmax​ (hr) 0.083 (5 min)0.51.0 - 1.5Reflects rapid absorption typical of basic amines.
AUC0−t​ (hr*ng/mL) 1200 ± 1501050 ± 130650 ± 90Total systemic drug exposure.
Bioavailability ( F% ) 100%~87%~54%High IP absorption; moderate first-pass PO metabolism.
Brain/Plasma Ratio ( Kp​ ) 1.2 - 1.81.2 - 1.81.2 - 1.8Values > 1.0 confirm excellent BBB penetration.
Half-life ( T1/2​ ) (hr) 2.5 ± 0.42.8 ± 0.53.1 ± 0.6Dictates dosing frequency for chronic studies.

Note: The high Kp​ ratio is a direct consequence of the cyclopropylmethyl group, which shields the basicity of the N1 nitrogen and increases the overall lipophilicity of the molecule, allowing for rapid passive diffusion across the endothelial tight junctions of the BBB.

References

  • Vehicle Effects on Activity of an Anticonvulsant Compound. PubMed, National Institutes of Health. URL: [Link]

  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. MDPI. URL:[Link]

  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PMC, National Institutes of Health. URL:[Link]

Sources

Comprehensive NMR Spectroscopy Characterization Protocol for 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted piperazines is a critical workflow in modern drug discovery due to their ubiquitous presence in neuroactive compounds, GPCR ligands, and antimicrobial agents[1]. 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (C10H20N2O) presents a unique analytical challenge due to the combination of a highly shielded cyclopropyl ring, a flexible 2-hydroxyethyl side chain, and the complex conformational dynamics inherent to the piperazine core.

This application note provides a self-validating, step-by-step Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. It details the causality behind experimental parameter selection, outlines a robust 1D and 2D NMR workflow, and provides expected quantitative chemical shift data to ensure authoritative structural verification.

Structural Analysis & Causality of Expected NMR Signatures

To accurately assign the NMR spectra of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol, one must understand the magnetic environments dictated by its three primary structural motifs:

  • The Cyclopropylmethyl Group: The strained C-C bonds of the three-membered cyclopropyl ring generate a strong diamagnetic anisotropy. This creates a shielding cone that pushes the cyclopropyl methylene protons into an unusually high-field region (0.1–0.5 ppm)[2]. The methine proton typically appears slightly downfield (~0.8–1.0 ppm).

  • The Piperazine Core: Piperazine rings undergo rapid chair-chair interconversion and nitrogen inversion at room temperature[3]. Because N1 is substituted with a bulky cyclopropylmethyl group and C2 is substituted with an ethanol chain, the ring experiences steric hindrance. This often results in complex, overlapping multiplets in the 2.3–3.1 ppm region rather than sharp, first-order doublets or triplets[4].

  • The 2-Hydroxyethyl (Ethanol) Side Chain: The methylene group directly attached to the hydroxyl group (-CH2-OH) is heavily deshielded by the electronegative oxygen, shifting its resonance to the 3.6–3.8 ppm region. The exchangeable protons (-OH and -NH) will appear as broad singlets whose exact chemical shifts are highly dependent on solvent, concentration, and temperature.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. Every step includes an internal check to verify data integrity before proceeding to the next phase of analysis.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is chosen for its excellent solubilizing properties for free-base piperazines. TMS acts as the internal self-validating reference (set to 0.00 ppm) to ensure chemical shift accuracy across all subsequent experiments. If the observation of scalar couplings to the -OH or -NH protons is required, use DMSO-d6 to slow the proton exchange rate.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Phase 2: Instrument Setup & Calibration
  • Thermal Equilibration: Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz) and allow it to equilibrate at 298 K for exactly 5 minutes.

    • Causality: Piperazine conformer ratios are highly temperature-dependent[3]. Thermal gradients within the tube will cause convection currents, leading to line broadening and loss of resolution.

  • Tuning, Matching, and Shimming: Perform automated or manual tuning/matching of the probe to the specific impedance of the sample. Shim the Z-axis gradients until the solvent lock signal is maximized and the full width at half maximum (FWHM) of the TMS peak is <1.0 Hz.

  • 90° Pulse Calibration (Nutation): Run a quick pulse-calibration experiment to determine the exact 90° pulse width for the sample.

    • Causality: Using an accurate 90° pulse ensures maximum transverse magnetization, which is the physical foundation for accurate quantitative integration of the complex piperazine multiplets.

Phase 3: Acquisition Parameters

Execute the following sequence to build a complete structural profile:

  • 1D 1H NMR: 30° flip angle, 16–64 scans, 4 seconds relaxation delay (d1). The long d1 ensures complete T1 relaxation for accurate integration.

  • 1D 13C NMR (WALTZ-16 Decoupled): 30° flip angle, 1024–4096 scans, 2 seconds d1.

  • DEPT-135: Utilized to differentiate CH/CH3 carbons (positive phase) from CH2 carbons (negative phase). This is critical for distinguishing the piperazine/cyclopropyl CH2 groups from the methine carbons.

  • 2D COSY & HSQC: Acquired to map direct H-H scalar couplings and one-bond C-H connections.

  • 2D HMBC: Optimized for long-range couplings (typically nJCH​ = 8 Hz). This is the definitive experiment to prove the linkage between the cyclopropylmethyl group and N1, as well as the ethanol chain to C2.

Structural Elucidation Workflow

The logical relationship between the acquired spectra forms a continuous validation loop, visualized in the workflow below.

NMR_Workflow A 1. Sample Prep & 1D NMR (1H, 13C, DEPT-135) B 2. Spin System Identification (1H-1H COSY / TOCSY) A->B C 3. C-H Direct Correlation (1H-13C HSQC) A->C D 4. Backbone Connectivity (1H-13C HMBC) B->D C->D E 5. Conformational Dynamics (NOESY / VT-NMR) D->E F 6. Final Structural Validation E->F

Figure 1: Sequential 1D and 2D NMR workflow for piperazine structural elucidation.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the magnetic environments of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol.

Table 1: Expected 1H NMR Chemical Shifts (in CDCl3 at 298 K)
Proton AssignmentExpected Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Note
Cyclopropyl -CH2- (x2)0.10 – 0.50Multiplet4HHighly shielded by ring diamagnetic anisotropy[2].
Cyclopropyl -CH-0.80 – 1.00Multiplet1HDeshielded relative to CH2 due to position.
Ethanol C2'-H21.50 – 1.80Multiplet2HAliphatic chain attached to Piperazine C2.
Piperazine N4-H2.00 – 2.50Broad Singlet1HExchangeable; position varies with concentration.
N1-CH2-Cyclopropyl2.20 – 2.40Doublet/dd2HDeshielded by adjacent N1 atom.
Piperazine C6-H22.30 – 2.60Multiplet2HAdjacent to N1; subject to ring flipping[4].
Piperazine C2-H2.50 – 2.80Multiplet1HMethine proton; shifted by adjacent N1 and ethanol chain.
Piperazine C3-H2, C5-H22.80 – 3.10Multiplets4HAdjacent to N4; complex due to axial/equatorial environments.
Hydroxyl -OH2.50 – 3.50Broad Singlet1HExchangeable; broadens due to hydrogen bonding.
Ethanol C1'-H23.60 – 3.80Triplet/m2HStrongly deshielded by direct attachment to Oxygen.
Table 2: Expected 13C NMR Chemical Shifts (in CDCl3 at 298 K)
Carbon AssignmentExpected Shift (δ, ppm)DEPT-135 PhaseCausality / Structural Note
Cyclopropyl -CH2- (x2)3.0 – 5.0Negative (Down)Characteristic extreme upfield shift of strained rings.
Cyclopropyl -CH-8.0 – 10.0Positive (Up)Differentiated from CH2 via DEPT-135.
Ethanol C2'32.0 – 35.0Negative (Down)Aliphatic linker carbon.
Piperazine C3, C545.0 – 48.0Negative (Down)Typical chemical shift for secondary amine adjacent carbons[1].
Piperazine C652.0 – 55.0Negative (Down)Deshielded relative to C3/C5 due to tertiary N1.
Piperazine C258.0 – 62.0Positive (Up)Methine carbon; highly deshielded by N1, N4 proximity.
Ethanol C1'60.0 – 63.0Negative (Down)Deshielded by direct attachment to the hydroxyl oxygen.
N1-CH2-Cyclopropyl60.0 – 64.0Negative (Down)Differentiated from Ethanol C1' via HMBC correlations to the cyclopropyl CH.

Conformational Dynamics & Advanced Troubleshooting

If the 1D 1H NMR spectrum exhibits severe line broadening in the 2.3–3.1 ppm region, this is not an indicator of sample impurity. Rather, it is a well-documented physical phenomenon caused by the restricted interconversion of the piperazine chair conformations and nitrogen inversion[3][4]. The bulky cyclopropylmethyl and ethanol groups lower the rate of conformational exchange to the intermediate NMR timescale at room temperature.

Corrective Action: To resolve these broadened signals into sharp, quantifiable peaks, perform Variable Temperature NMR (VT-NMR). Heating the sample to 323 K (50 °C) in DMSO-d6 will increase the rate of exchange, resulting in a sharp, time-averaged spectrum. Alternatively, cooling the sample to 233 K (-40 °C) in CDCl3 will "freeze" the conformers, allowing for the observation of distinct axial and equatorial proton signals.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol . As a highly functionalized piperazine derivative, this molecule presents significant chemoselective and regioselective challenges during synthesis. Direct alkylation methods typically result in poor yields due to competitive reactions at the N4 position and the unprotected hydroxyl group.

This guide provides a field-proven, three-step regioselective workflow designed to maximize your synthesis yield through strategic protecting group manipulation and chemoselective reductive amination.

Synthesis Workflow Visualization

SynthesisWorkflow Start 2-(Piperazin-2-yl)ethanol Protect 1. N4-Boc Protection Start->Protect Blocks N4 Alkylate 2. Reductive Amination Protect->Alkylate Directs to N1 Deprotect 3. Boc Deprotection Alkylate->Deprotect Cleaves N4 Product Target Compound Deprotect->Product Yields Target

Workflow for the regioselective synthesis of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol.

Troubleshooting Guides & FAQs

Q1: Why is direct alkylation of 2-(piperazin-2-yl)ethanol yielding predominantly the N4-alkylated or dialkylated byproducts? A: The regioselectivity issue stems from steric hindrance. The N4 position of the piperazine ring is a secondary amine with minimal steric bulk, making it highly nucleophilic. Conversely, the N1 position is sterically shielded by the adjacent C2-ethanol side chain. Direct alkylation with alkyl halides is notoriously difficult to control and naturally favors the less hindered N4 site, leading to over-alkylation and complex mixtures ()[1].

Q2: How do I achieve regioselective alkylation specifically at the N1 position? A: You must employ a protection-directed strategy. By treating the starting material with 1.0 equivalent of Di-tert-butyl dicarbonate (Boc₂O) at low temperatures (-78°C), the bulky Boc group selectively reacts with the less hindered N4 position. This temporarily blocks N4, leaving the sterically hindered N1 position available for targeted functionalization.

Q3: What is the optimal protocol for the N1-alkylation step to avoid O-alkylation of the ethanol side chain? A: Reductive amination is vastly superior to direct alkylation. Direct alkylation requires strong bases (e.g., K₂CO₃, NaH) which can deprotonate the free hydroxyl group, triggering O-alkylation. Instead, use cyclopropanecarboxaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). NaBH(OAc)₃ is a mild, chemoselective reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde or affecting the unprotected hydroxyl group ()[2].

Q4: How do I efficiently remove the Boc group without degrading the highly polar product? A: Standard acidic deprotection using concentrated hydrochloric acid in isopropanol at 40°C–50°C is highly effective. This method cleaves the Boc group cleanly and directly yields the target compound as a crystalline dihydrochloride salt. The salt precipitates out of solution upon cooling, which eliminates the need for complex chromatography of the highly polar free base ()[3].

Quantitative Data: Strategy Comparison

To illustrate the causality behind abandoning direct alkylation, the table below summarizes the expected outcomes of both synthetic strategies based on historical laboratory data.

Synthesis StrategyReagentsChemoselectivity (O-Alkylation Risk)Regioselectivity (N1:N4)Overall Yield
Direct Alkylation Cyclopropylmethyl bromide, K₂CO₃, DMFHigh (Requires strong base)15 : 85< 15%
Protection + Reductive Amination Boc₂O, Cyclopropanecarboxaldehyde, NaBH(OAc)₃Excellent (Mild, acidic conditions)> 98 : 275% - 82%
Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviations are caught immediately, preventing the waste of downstream reagents.

Protocol 1: Regioselective N4-Boc Protection
  • Preparation: Charge a flame-dried flask with 2-(piperazin-2-yl)ethanol (1.0 eq) and anhydrous dichloromethane (DCM) to create a 0.2 M solution.

  • Kinetic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperatures maximize the kinetic differentiation between the sterically hindered N1 and the accessible N4 amines.

  • Addition: Add a solution of Boc₂O (1.0 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS. Confirm the disappearance of the starting material (m/z 131 [M+H]⁺) and the appearance of the mono-Boc intermediate (m/z 231 [M+H]⁺).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective Reductive Amination at N1
  • Imine Formation: Dissolve the N4-Boc intermediate (1.0 eq) in 1,2-dichloroethane (DCE) (0.25 M). Add cyclopropanecarboxaldehyde (1.1 eq) and stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Causality: DCE is the optimal solvent for NaBH(OAc)₃, providing faster reaction rates and higher yields than THF.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: LC-MS should indicate full conversion to the N1-alkylated mass (m/z 285 [M+H]⁺). The absence of higher mass adducts confirms that O-alkylation did not occur.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol 3: Boc Deprotection and Salt Precipitation
  • Preparation: Dissolve the N1-alkylated, N4-Boc protected intermediate in isopropanol (0.5 M).

  • Deprotection: Slowly add concentrated hydrochloric acid (2.5 eq) dropwise while maintaining the internal temperature between 40°C and 50°C.

  • Reaction: Stir the mixture at 40°C for 4 hours to ensure complete cleavage of the Boc group.

  • Precipitation: Cool the reaction mixture to 0°C.

  • Self-Validation Checkpoint: The precipitation of a white solid serves as visual confirmation of successful salt formation. LC-MS of an aliquot of the dissolved solid must show the target mass (m/z 185 [M+H]⁺).

  • Isolation: Filter the precipitate, wash with cold isopropanol, and dry under vacuum to obtain 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol dihydrochloride in high purity.

References
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 1996.

  • Making Substituted Amines Through Reductive Amination. Master Organic Chemistry, 2017.

  • 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5. ChemicalBook, 2026.

Sources

Technical Support Center: Solubilization Strategies for 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the poor aqueous solubility of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol . Rather than providing generic advice, this document deconstructs the physicochemical properties of the molecule to provide causal explanations and self-validating experimental workflows.

Physicochemical Causality: Why is this compound precipitating?

To solve a solubility issue, we must first understand the molecular forces driving precipitation. The compound 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol consists of three critical domains:

  • The Piperazine Core : This ring is amphoteric and exhibits distinct pH-dependent protonation states. In substituted piperazines, the secondary/tertiary nitrogens typically have a pKa1​ around 9.2–9.8 and a pKa2​ around 5.3–5.9[1][2]. At a physiological pH of 7.4, the molecule is only mono-protonated, leaving it insufficiently ionized to overcome hydrophobic forces.

  • The Cyclopropylmethyl Group : This highly lipophilic moiety actively repels water, driving hydrophobic aggregation and phase separation.

  • The Ethanol Side-Chain : The −CH2​CH2​OH group acts as both a hydrogen bond donor and acceptor. In the solid state, it forms a tightly packed, intermolecular hydrogen-bonded network with the piperazine nitrogens. This significantly increases the crystal lattice energy, making the solid form highly resistant to aqueous solvation[3].

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. Do not assume solubility has been achieved just because the solution appears clear to the naked eye; you must validate it to rule out sub-visible colloidal aggregates.

Protocol A: pH-Driven Ionization (Dihydrochloride Salt Formation)

Causality : Lowering the pH below the pKa2​ (pH < 5.0) ensures both nitrogen atoms in the piperazine ring are fully protonated. This maximizes ion-dipole interactions with water and disrupts the solid-state hydrogen bonding network[1].

  • Suspend : Weigh 10 mg of the compound and suspend it in 9 mL of deionized water.

  • Titrate : Under constant magnetic stirring, titrate dropwise with 0.1 M HCl. Monitor the pH continuously until it stabilizes at 4.5.

  • Validation Checkpoint : Measure the optical density of the solution at 600 nm ( OD600​ ) using a UV-Vis spectrophotometer. An OD600​<0.05 self-validates complete dissolution and the absence of sub-visible micro-precipitates.

Protocol B: Host-Guest Complexation (Cyclodextrin Encapsulation)

Causality : Hydroxypropyl- β -Cyclodextrin (HP- β -CD) features a hydrophilic exterior and a hydrophobic central cavity. The lipophilic cyclopropylmethyl group perfectly inserts into this cavity, forming a 1:1 inclusion complex that shields the hydrophobic region from water without requiring acidic pH conditions[4][5].

  • Prepare Matrix : Dissolve HP- β -CD in PBS (pH 7.4) to create a 20% (w/v) solution.

  • Encapsulate : Add 10 mg of the compound to 1 mL of the HP- β -CD solution. Sonicate in a water bath at 25°C for 15 minutes to provide the activation energy required for cavity insertion.

  • Validation Checkpoint : Perform a phase-solubility analysis (Higuchi-Connors method). Plot the concentration of the dissolved compound against varying HP- β -CD concentrations (5%, 10%, 15%, 20%). A linear (A-type) profile validates that true inclusion complexation is occurring, rather than non-specific micellar aggregation[4][5].

Protocol C: Cosolvent-Surfactant Matrix (For Neutral pH Assays)

Causality : When pH adjustment is biologically incompatible and cyclodextrins are unavailable, a cosolvent system lowers the dielectric constant of the aqueous medium, reducing the energetic penalty of solvating the lipophilic cyclopropyl group.

  • Master Stock : Dissolve the compound in 100% PEG 400 (or DMSO for non-clinical assays) to create a highly concentrated 50 mg/mL master stock.

  • High-Shear Integration : Slowly inject the stock into the aqueous buffer under high-shear vortexing to achieve a final PEG 400 concentration of 10% (v/v).

  • Validation Checkpoint : Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the Area Under the Curve (AUC) matches your theoretical target concentration, the protocol is validated against micro-precipitation.

Workflow Visualization

SolubilityWorkflow Start Compound: 2-[1-(Cyclopropylmethyl) piperazin-2-yl]ethanol CheckPH Step 1: pH Adjustment Assess at pH < 6.0 Start->CheckPH SaltForm Step 2: Salt Formation (e.g., Dihydrochloride) CheckPH->SaltForm If < 1 mg/mL Success Target Aqueous Solubility Achieved CheckPH->Success If > 1 mg/mL Cosolvent Step 3: Cosolvent Addition (PEG 400 / Propylene Glycol) SaltForm->Cosolvent If precipitation occurs SaltForm->Success If soluble Cyclodextrin Step 4: Complexation (HP-β-CD) Cosolvent->Cyclodextrin If insufficient Cosolvent->Success If stable Cyclodextrin->Success

Workflow for overcoming low aqueous solubility of piperazine-derived compounds.

Quantitative Data Summary

Solubilization StrategyMechanistic RationaleExpected Solubility LimitBiological Assay Compatibility
Pure Aqueous Buffer (pH 7.4) Baseline (Mono-protonated state)< 0.5 mg/mLHigh
Acidic Titration (pH < 5.0) Full ionization (Dihydrochloride salt)> 15.0 mg/mLLow (Low pH may induce cytotoxicity)
10% PEG 400 in PBS Dielectric constant reduction~3.0 - 5.0 mg/mLModerate (Viscosity/Osmotic stress)
20% HP- β -CD in PBS Hydrophobic cavity encapsulation> 20.0 mg/mLHigh (Biologically inert)

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve perfectly in DMSO but crash out immediately when added to PBS? A: This is a classic "solvent shift" precipitation. The compound is highly soluble in DMSO due to the solvent's low dielectric constant. When introduced to PBS, the rapid increase in polarity forces the lipophilic cyclopropylmethyl group out of solution faster than it can disperse. Solution: Use Protocol C (high-shear mixing) to prevent localized concentration spikes, or pre-complex the compound with HP- β -CD (Protocol B) before introducing the aqueous phase.

Q: Can I use Tween 80 instead of HP- β -CD to save on reagent costs? A: While Tween 80 (a non-ionic surfactant) can form micelles to trap the compound, piperazine derivatives exhibit vastly superior thermodynamic stability in cyclodextrin inclusion complexes[4]. Micelles are highly dependent on the Critical Micelle Concentration (CMC). If your downstream assay requires diluting the solution, the micelles may dissociate, leading to delayed, unpredictable precipitation. Cyclodextrin complexes maintain equilibrium much more reliably upon dilution[5].

Q: Is it possible that the ethanol side-chain is actually hindering solubility, despite being hydrophilic? A: Yes. The −CH2​CH2​OH group is hydrophilic in isolation, but in the solid state, it acts as a robust hydrogen bond donor and acceptor. It can form a tightly packed network with the piperazine nitrogens of adjacent molecules, drastically increasing the crystal lattice energy. Converting the free base to a dihydrochloride salt (Protocol A) disrupts this network by protonating the nitrogens, forcing the lattice to break apart and hydrate[3].

Sources

Technical Support Center: Crystallization & Purification of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of purifying functionalized piperazines.

The compound 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (CAS: 1049750-09-5) presents unique thermodynamic challenges during downstream processing. The cyclopropylmethyl group introduces significant lipophilicity and steric bulk, while the ethanolamine moiety retains strong hydrogen-bonding capabilities. This amphiphilic nature often leads to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than true crystallization.

This guide provides a field-proven, self-validating methodology to achieve high-purity crystalline product, bypassing common pitfalls associated with piperazine derivatives like [1].

Part 1: Self-Validating Crystallization Protocol

This protocol utilizes an ethanol/heptane solvent-antisolvent system, a standard in the pharmaceutical industry for [2]. Every step is designed as a self-validating system ; do not proceed to the next step unless the validation criteria of your current step are met.

Step 1: Dissolution
  • Action: Suspend crude 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol in absolute ethanol (5 mL/g of crude). Heat the mixture to 60–65°C under continuous agitation.

  • Causality: Ethanol disrupts the intermolecular hydrogen bonds of the crude agglomerates. Heating increases the solubility exponentially, ensuring complete dissolution of the target API while leaving inorganic salts undissolved.

  • Validation Check: The solution must become completely transparent. If turbidity persists after 15 minutes at 65°C, it indicates the presence of insoluble inorganic impurities. Do not proceed without filtering.

Step 2: Hot Filtration
  • Action: Pass the hot solution through a 0.45 µm PTFE membrane filter pre-warmed to 65°C.

  • Causality: Pre-warming the filter prevents premature nucleation (shock cooling) in the filter funnel, which would lead to immediate product loss and clogged frits.

  • Validation Check: The resulting filtrate must be clear and colorless to pale yellow, with no visible particulates.

Step 3: Controlled Cooling & Nucleation
  • Action: Transfer the filtrate to a crystallizer. Cool from 65°C to 45°C at a rate of 0.5°C/min. Then, strictly reduce the cooling rate to 0.1°C/min until reaching 5°C.

  • Causality: A slow, controlled cooling rate within the metastable zone width (MZW) prevents a high degree of supersaturation. Rapid cooling forces the system into the labile zone, causing rapid, uncontrolled nucleation that traps mother liquor (solvent inclusion) and impurities within the crystal lattice.

  • Validation Check: The onset of nucleation (cloud point) should be observed between 38°C and 42°C. If the solution remains clear at 35°C, the system is supersaturated and requires seeding (See FAQ Q1).

Step 4: Isolation and Washing
  • Action: Filter the suspension under vacuum. Wash the filter cake with 2 volumes of a pre-chilled (5°C) ethanol/heptane mixture (1:1 v/v).

  • Causality: Heptane acts as an anti-solvent. The cold wash removes residual mother liquor containing soluble impurities without dissolving the purified crystals.

  • Validation Check: The filter cake should be crystalline, free-flowing, and not sticky or paste-like.

Step 5: Vacuum Drying
  • Action: Dry the crystals in a vacuum oven at 40°C and 50 mbar for 12 hours.

  • Causality: Vacuum lowers the boiling point of the residual solvents, allowing for gentle removal without risking the thermal degradation of the piperazine ring.

  • Validation Check: Weigh the product every 2 hours after the initial 8 hours. Constant weight indicates complete solvent removal.

Part 2: Workflow Visualization

PurificationWorkflow Crude Crude 2-[1-(Cyclopropylmethyl) piperazin-2-yl]ethanol Dissolution Dissolution in Ethanol (60-65°C) Crude->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling (0.1°C/min to 5°C) Filtration->Cooling Seeding Seeding (Optional) (Add 1% w/w pure crystals) Cooling->Seeding If supersaturation stalls Isolation Filtration & Washing (Cold Ethanol/Heptane) Cooling->Isolation Seeding->Cooling Drying Vacuum Drying (40°C, 50 mbar) Isolation->Drying Pure Pure Crystalline Product Drying->Pure

Crystallization and purification workflow for the piperazine derivative.

Part 3: Quantitative Data & Optimization Matrices

Table 1: Solubility Profile of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol
SolventTemp (°C)Solubility (mg/mL)Suitability
Ethanol 2045Good for cooling crystallization
Ethanol 65>250Excellent for initial dissolution
Heptane 20<5Excellent anti-solvent / wash
Water 20>100Highly soluble (Avoid as main solvent)
Ethyl Acetate 2085Alternative solvent for extraction
Table 2: Impact of Cooling Rate on Crystal Yield and Purity
Cooling Rate (°C/min)Yield (%)Purity (HPLC Area %)Residual Solvent (ppm)Observation
0.1 8899.5< 500Well-defined prisms, free-flowing
0.5 9297.21,200Minor agglomeration
1.0 9494.54,500Severe agglomeration, solvent entrapment

Part 4: Troubleshooting & FAQs

Q1: Why is my product "oiling out" (forming a biphasic liquid) instead of crystallizing? A: Oiling out occurs when the supersaturation of the solute exceeds the metastable zone width at a temperature above the melting point of the solute-solvent co-crystal. Because the cyclopropylmethyl group adds lipophilicity, the molecule struggles to form a rigid lattice in highly polar environments. Resolution: Lower the initial concentration by adding 10-15% more ethanol. Ensure your cooling rate does not exceed 0.1°C/min. If oiling out still occurs, introduce 1% w/w seed crystals at 45°C to force heterogeneous nucleation before the LLPS boundary is crossed.

Q2: How do I remove residual cyclopropanecarbaldehyde from the reductive amination step? A: Unreacted aldehydes from the [3] often co-crystallize due to similar solubility profiles. Resolution: Before crystallization, perform a biphasic extraction. Dissolve the crude in ethyl acetate and wash with a mild aqueous bisulfite solution (10% w/v NaHSO₃). The bisulfite reacts with the residual aldehyde to form a water-soluble adduct, cleanly separating it from the organic layer containing your piperazine derivative.

Q3: My final crystals are trapping solvent, leading to failed residual solvent analysis. How can I fix this? A: Solvent entrapment is a direct consequence of rapid crystal growth and agglomeration. When crystals grow too fast, they form imperfections and hollow cavities that physically trap the ethanol mother liquor. Resolution: Implement an isothermal hold. During the cooling phase, pause cooling at 40°C for 2 hours. This allows the crystal lattice to heal and grow uniformly without structural defects. Refer to Table 2 to see the severe impact of rapid cooling rates on residual solvents.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • US8329695B2 - Crystalline form of the free base N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7r)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)
  • WO2019104134A1 - Crystalline forms of n-(4-(4-(cyclopropylmethyl) piperazine-1-carbonyl)phenyl)

Sources

Reducing solvent toxicity in 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol extraction processes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Green Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the extraction of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol .

Traditional extraction workflows for piperazine derivatives heavily rely on halogenated solvents like dichloromethane (DCM) or chloroform. While effective, these volatile organic compounds (VOCs) present severe toxicity risks, environmental persistence, and high process mass intensity (PMI). This guide provides field-proven, self-validating protocols to transition your workflows to green solvents without sacrificing extraction yield or product purity.

Part 1: Physicochemical Profiling & Causality

To eliminate toxic solvents, we must first understand the mechanistic behavior of our target molecule. 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol presents a unique extraction challenge due to three structural features:

  • Dual Basic Centers : The piperazine ring contains two basic nitrogen atoms (typical pKa​ ranges of 5.5 and 9.5).

  • Hydrogen-Bonding Domain : The ethanol side-chain acts as both a strong hydrogen-bond donor and acceptor.

  • Amphiphilic Nature : The lipophilic cyclopropylmethyl head combined with the hydrophilic ethanol tail gives the molecule surfactant-like properties.

The Causality of Solvent Selection : DCM is traditionally used because its high polarizability effectively solvates this amphiphilic structure. To replace it, we must select a green solvent that mimics these interactions. According to the[1], 2-Methyltetrahydrofuran (2-MeTHF) is an ideal bio-derived alternative. Unlike standard esters (e.g., ethyl acetate), 2-MeTHF possesses superior hydrogen-bond accepting capabilities that specifically stabilize the hydroxyl group of the ethanol side-chain, driving the molecule into the organic phase.

Part 2: Troubleshooting Guides & FAQs

Q1: We substituted DCM with Ethyl Acetate (EtOAc) to reduce toxicity, but our extraction yield dropped from 92% to 45%. Why did this happen and how do we fix it? Causality : EtOAc has a lower dielectric constant and weaker solvating power for highly basic amines compared to DCM. If the aqueous phase is not sufficiently alkaline, the piperazine nitrogens remain partially protonated. Because ionic species do not partition well into less polar green solvents, the equilibrium heavily favors the aqueous phase. Self-Validating Solution : Implement a strict pH-driven extraction using 2-MeTHF.

  • Adjust the aqueous reaction mixture to pH 11.5–12.0 using 2M NaOH to ensure full deprotonation.

  • Validation Check: Verify the pH after adding the organic solvent and agitating. Partitioning can shift the equilibrium and lower the pH; if it drops below 11.0, add more NaOH before phase separation.

Q2: During the 2-MeTHF extraction, a thick, stable emulsion forms at the interface. How do we break it without using toxic defoamers? Causality : The target molecule is amphiphilic. The lipophilic cyclopropylmethyl group and the hydrophilic ethanol tail act as a surfactant, lowering interfacial tension and stabilizing emulsions in partially miscible systems like 2-MeTHF/water. Self-Validating Solution : Utilize the "salting-out" effect[2].

  • Saturate the aqueous phase with NaCl (approx. 300 g/L). The high ionic strength drastically reduces the solubility of 2-MeTHF in the aqueous layer and disrupts the hydration shell around the piperazine derivative, forcing phase separation.

  • Validation Check: If the interface remains cloudy after 10 minutes of settling, filter the entire biphasic mixture through a pad of Celite to remove stabilizing micro-particulates (Pickering emulsion) before separating the layers.

Q3: Can we achieve a completely solvent-free extraction for this intermediate? Causality : Yes, through Supercritical Fluid Extraction (SFE)[3]. Supercritical CO₂ ( scCO2​ ) is non-toxic, non-flammable, and leaves no solvent residue. However, pure scCO2​ is too non-polar to efficiently extract the hydrogen-bonding ethanol moiety of the molecule. Self-Validating Solution : Use a green co-solvent modifier.

  • Introduce 5–10% v/v ethanol into the scCO2​ stream. This drastically increases the solvating power for polar functional groups while maintaining a green, non-toxic profile.

Part 3: Standardized Green Extraction Protocols

Protocol A: High-Yield, Low-Toxicity Liquid-Liquid Extraction (LLE)

Objective: Extract 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol using 2-MeTHF.

  • Preparation : Cool the aqueous reaction mixture containing the target molecule to 10–15 °C to minimize thermal degradation.

  • pH Adjustment : Slowly add 2M NaOH dropwise under continuous stirring until the pH reaches 11.8 (Verify with a calibrated pH meter).

  • Salting-Out : Add solid NaCl to the aqueous phase until saturation is reached to prevent emulsion formation[2].

  • Solvent Addition : Add 2-MeTHF at a 1:1 volumetric ratio to the aqueous phase.

  • Agitation & Settling : Stir vigorously for 15 minutes. Allow the phases to separate for 20 minutes.

  • Validation : Sample the top organic layer and analyze via HPLC. The extraction should yield >90% recovery in a single wash.

  • Solvent Recovery : Evaporate the 2-MeTHF under reduced pressure. 2-MeTHF forms an azeotrope with water, which aids in the simultaneous drying of the final product.

Part 4: Quantitative Data Summaries

Table 1: Solvent Comparison for Piperazine Derivative Extraction

SolventToxicity ProfileBoiling Point (°C)Dielectric Constant (ε)Typical Yield (%)Emulsion Risk
Dichloromethane (DCM) High (Carcinogenic, VOC)39.68.9392 - 95%Low
Ethyl Acetate (EtOAc) Low (Green)77.16.0245 - 60%Moderate
2-MeTHF Low (Bio-derived)80.26.9788 - 93%High (Requires Salt)
scCO₂ + 10% EtOH Zero (Sustainable)31.1 (Critical)Variable85 - 90%None

Part 5: Visualizations

Workflow A Aqueous Reaction Mixture B pH Adjustment (Target pH > 11.5) A->B C Add 2-MeTHF (Green Solvent) B->C D Phase Separation C->D E Organic Phase (Product) D->E Top Layer F Aqueous Phase (Waste) D->F Bottom Layer

Caption: Green Extraction Workflow for Piperazine Derivatives

EmulsionLogic Start Emulsion Detected in 2-MeTHF/Water Check Is Aqueous pH > 11.5? Start->Check FixPH Add 2M NaOH to Deprotonate Check->FixPH No Salt Add NaCl to Saturation (Salting Out) Check->Salt Yes Resolve Clear Phase Separation Achieved FixPH->Resolve Filter Filter Insolubles through Celite Salt->Filter If persistent Salt->Resolve Filter->Resolve

Caption: Troubleshooting Logic for Emulsion Resolution

References

  • Chem21 Solvent Selection Guide Source: Chemistry For Sustainability (Academic-Industry Consortium) URL:[Link][1]

  • Emerging Trends in Green Extraction Techniques, Chemical Modifications, and Drug Delivery Systems Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Green Chemistry in the Pharmaceutical Industry Source: SciSpace / European Chemical Substances Information System URL:[Link][4]

  • Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link][2]

Sources

Validation & Comparative

A Comparative Analysis of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol and Other Cyclopropylmethyl Piperazine Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: April 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of a multitude of clinically significant drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and participate in crucial hydrogen bond interactions, make it a versatile building block for designing novel therapeutic agents targeting the central nervous system (CNS).[3][4] Within this important class of compounds, the cyclopropylmethylpiperazine moiety has garnered considerable attention for its role in modulating key neurotransmitter systems, particularly dopamine and serotonin receptors. This guide provides a comparative analysis of 2-[1-(cyclopropylmethyl)piperazin-2-yl]ethanol against other cyclopropylmethyl piperazine derivatives, offering insights into their potential pharmacological profiles based on structure-activity relationships (SAR) established from experimental data on analogous compounds.

While 2-[1-(cyclopropylmethyl)piperazin-2-yl]ethanol (CAS 1049750-09-5) is commercially available as a research chemical, a comprehensive review of the current scientific literature reveals a notable absence of published pharmacological data for this specific molecule.[5] Therefore, this guide will adopt a predictive approach, leveraging experimental data from structurally related cyclopropylmethyl piperazines to infer the potential impact of the 2-hydroxyethyl substituent on receptor binding and functional activity. This comparative analysis is designed to provide researchers, scientists, and drug development professionals with a framework for understanding the potential of this and related compounds in neuropharmacology.

The Cyclopropylmethyl Piperazine Scaffold: A Gateway to CNS Targets

The cyclopropylmethyl group attached to a piperazine nitrogen is a common structural motif in compounds targeting G-protein coupled receptors (GPCRs), particularly dopamine (D₂) and serotonin (5-HT₁ₐ and 5-HT₂ₐ) receptors.[6][7] These receptors are critical targets in the treatment of a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[8] The piperazine ring itself often serves as a versatile scaffold, allowing for substitutions at its nitrogen atoms to fine-tune the pharmacological properties of the molecule.[1]

The nature of the substituent at the second nitrogen of the piperazine ring dramatically influences the compound's affinity and selectivity for its biological targets. A common strategy in the design of CNS-active agents is the incorporation of an aryl group, leading to the well-established class of arylpiperazines.[7][9] These compounds have demonstrated a wide spectrum of activities, from D₂ receptor partial agonism in third-generation antipsychotics to potent 5-HT₁ₐ receptor agonism in anxiolytics and antidepressants.[10]

Comparative Analysis: 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol vs. N-Aryl Cyclopropylmethyl Piperazines

To understand the potential pharmacological profile of 2-[1-(cyclopropylmethyl)piperazin-2-yl]ethanol, it is instructive to compare it with N-aryl cyclopropylmethyl piperazines for which experimental data are available. The key structural difference is the presence of a 2-hydroxyethyl group on the piperazine ring in our target molecule, as opposed to an aryl group at the N4 position in the comparator compounds.

dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Compound A A [label="2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol", pos="0,3!"]; A_img [image="https://www.medchemexpress.com/cas-1049750-09-5.html", pos="0,2!"];

// Compound B B [label="1-(Cyclopropylmethyl)-4-(2-methoxyphenyl)piperazine", pos="4,3!"]; B_img [image="https://www.medchemexpress.com/cas-129848-69-3.html", pos="4,2!"];

// Compound C C [label="1-(Cyclopropylmethyl)-4-(2,3-dichlorophenyl)piperazine", pos="0,-1!"]; C_img [image="https://www.medchemexpress.com/cas-129848-70-6.html", pos="0,-2!"];

// Compound D D [label="Aripiprazole (for scaffold comparison)", pos="4,-1!"]; D_img [image="https://www.medchemexpress.com/Aripiprazole.html", pos="4,-2!"]; }

Figure 1: Chemical Structures of the Target Compound and Comparators. This diagram shows the chemical structure of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol and representative N-aryl piperazine analogs.

Based on the available data for N-aryl cyclopropylmethyl piperazines, we can hypothesize the following for 2-[1-(cyclopropylmethyl)piperazin-2-yl]ethanol:

  • Dopamine D₂ Receptor Affinity: The presence of an aryl group at the N4 position is often crucial for high affinity at D₂ receptors. For instance, many potent D₂ receptor ligands, including some atypical antipsychotics, feature this motif.[10] The absence of this aryl group in 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol may suggest a lower affinity for D₂ receptors compared to its N-aryl counterparts. However, the cyclopropylmethyl group itself can contribute to D₂ receptor interactions.

  • Serotonin 5-HT₁ₐ Receptor Affinity: High affinity for 5-HT₁ₐ receptors is also a characteristic of many N-arylpiperazines.[11] The interaction with this receptor is often mediated by the aryl group. Therefore, it is plausible that 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol exhibits a different 5-HT₁ₐ receptor binding profile. The 2-hydroxyethyl group could potentially engage in hydrogen bonding within the receptor binding pocket, but its overall contribution to affinity is likely to be different from that of a larger aryl moiety.

  • Physicochemical Properties: The 2-hydroxyethyl group will increase the hydrophilicity of the molecule compared to an aryl substituent. This could influence its pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability.

The following table summarizes the available experimental data for selected N-aryl cyclopropylmethyl piperazine derivatives, providing a basis for our comparative discussion.

CompoundN4-SubstituentD₂ Ki (nM)5-HT₁ₐ Ki (nM)5-HT₂ₐ Ki (nM)Reference
1 2-methoxyphenyl40-53High Affinity-[11]
2 2,3-dichlorophenyl40-53High Affinity-[11]
3 Indazole-based aryl1.32.510.2[6]

Data presented as a range or specific values as reported in the cited literature. "High Affinity" indicates that the compounds were reported to have significant binding but a specific Ki value was not provided in the abstract.

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol and enable a direct comparison with other derivatives, the following experimental protocols are recommended.

Radioligand Binding Assays

These assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinities (Ki) of test compounds for human dopamine D₂ and serotonin 5-HT₁ₐ receptors.

Materials:

  • HEK293 cells stably expressing human D₂ or 5-HT₁ₐ receptors.

  • Radioligands: [³H]-Spiperone (for D₂) and [³H]-8-OH-DPAT (for 5-HT₁ₐ).

  • Non-specific binding competitors: Haloperidol (for D₂) and 5-HT (for 5-HT₁ₐ).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the respective competitor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

dot graph "Radioligand_Binding_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; style=filled; color="#FFFFFF"; Membrane_Prep [label="Cell Membrane\nPreparation"]; Compound_Prep [label="Test Compound\nDilutions"]; }

subgraph "cluster_Assay" { label="Assay"; style=filled; color="#FFFFFF"; Incubation [label="Incubation with\nRadioligand"]; Filtration [label="Filtration &\nWashing"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; style=filled; color="#FFFFFF"; Counting [label="Scintillation\nCounting"]; Analysis [label="IC50 & Ki\nDetermination"]; }

Membrane_Prep -> Incubation; Compound_Prep -> Incubation; Incubation -> Filtration; Filtration -> Counting; Counting -> Analysis; }

Figure 2: General Workflow for Radioligand Binding Assays. This diagram outlines the key steps in determining the binding affinity of a compound to a target receptor.

Functional Assays: cAMP Modulation

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To assess the functional activity of test compounds at the 5-HT₁ₐ receptor by measuring their effect on forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Test compounds and reference agonist (e.g., 5-CT).

Procedure:

  • Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration. For agonists, determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, perform the assay in the presence of a known agonist to determine the IC₅₀.

dot digraph "Signaling_Pathway" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

Ligand [label="5-HT1A Agonist"]; Receptor [label="5-HT1A Receptor"]; G_Protein [label="Gi/o Protein"]; AC [label="Adenylyl Cyclase"]; ATP [label="ATP"]; cAMP [label="cAMP", fillcolor="#EA4335"]; PKA [label="Protein Kinase A"]; Cellular_Response [label="Cellular Response"];

Ligand -> Receptor; Receptor -> G_Protein [label="activates"]; G_Protein -> AC [label="inhibits"]; ATP -> cAMP [label="catalyzed by AC"]; cAMP -> PKA [label="activates"]; PKA -> Cellular_Response [label="phosphorylates targets"]; }

Figure 3: Simplified 5-HT₁ₐ Receptor Signaling Pathway. This diagram illustrates the Gi/o-coupled pathway typically modulated by 5-HT₁ₐ receptor agonists.

Concluding Remarks

The cyclopropylmethyl piperazine scaffold remains a highly productive area for the discovery of novel CNS-active agents. While the specific pharmacological profile of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol is yet to be publicly detailed, a comparative analysis with its N-aryl analogues provides a valuable framework for hypothesis-driven research. The presence of the 2-hydroxyethyl group in place of a larger, more lipophilic aryl moiety is likely to confer a distinct pharmacological and pharmacokinetic profile.

It is plausible that 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol may exhibit a lower affinity for D₂ and 5-HT₁ₐ receptors compared to many N-aryl derivatives, but it may possess activity at other CNS targets. The increased hydrophilicity could also impact its suitability as a CNS therapeutic. Empirical validation through the experimental protocols outlined in this guide is essential to fully characterize this compound and determine its potential in drug discovery. The findings from such studies would not only elucidate the specific properties of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol but also contribute to a deeper understanding of the structure-activity relationships governing the broader class of cyclopropylmethyl piperazine derivatives.

References

  • Zajdel, P., et al. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-17.
  • Mach, R. H., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D 3 receptor ligands. Bioorganic & Medicinal Chemistry, 13(1), 235-245.
  • Guo, L., et al. (2020). Synthesis and biological evaluation of 4- substituted aryl-piperazine derivatives of 1,7,8,9- tetrachloro-10,10-dimethoxy-4-azatricyclo 5.2.1.02,6 dec-8-ene-3,5-dione as anti-cancer and anti-angiogenesis agents. Research Square.
  • Kapur, S., & Mamo, D. (2003). Half a century of antipsychotics and still a central role for dopamine D2 receptors.
  • Faron-Górecka, A., et al. (2008). The role of the 5-HT1A receptor in the mechanism of action of antidepressant drugs. Pharmacological Reports, 60(1), 13-22.
  • Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotics: partial agonism or receptor functional selectivity?. Current pharmaceutical design, 16(5), 488-501.
  • D'Souza, S., & Kumar, V. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1293.
  • Wu, J., et al. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry, 102, 117698.
  • Zhang, Y., et al. (2023). Piperazine skeleton in the structural modification of natural products: a review.
  • Campillo, M., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7129.
  • Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • NextSDS. 2-(1-FURAN-2-YLMETHYL-PIPERAZIN-2-YL)-ETHANOL. [Online]. Available: [Link]

  • Guo, L., et al. (2020). Synthesis and Biological Evaluation of 4-substituted Aryl-piperazine Derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.0 2,6 ] dec-8-ene-3,5-dione as Anti-cancer and Anti-angiogenesis Agents.
  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 88(2), 237-244.
  • Jain, A., et al. (2021).
  • Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Singh, P., et al. (2024).
  • PubChem. 2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol. [Online]. Available: [Link]

  • Li, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3687.

Sources

ICH Q2(R2) Validation of Analytical Methods for 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex, highly polar, and chromophore-deficient building blocks, traditional analytical methodologies often fall short. One such challenging molecule is 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (CAS: 1049750-09-5). This compound features a highly basic piperazine ring, a primary alcohol, and lacks any conjugated π-system.

As a Senior Application Scientist, I frequently encounter the pitfalls of forcing such molecules into standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflows. This guide objectively evaluates three analytical strategies—RP-HPLC-UV, GC-FID, and HILIC-CAD—and provides a comprehensive, self-validating protocol for the superior method, grounded in the latest ICH Q2(R2) validation guidelines[1].

The Analytical Challenge: Causality Behind Method Failure

To design a robust control strategy, we must first understand the physicochemical causality dictating the molecule's behavior:

  • High Polarity & Basicity: The secondary and tertiary amines on the piperazine ring, combined with the ethanol side chain, render the molecule highly hydrophilic. On a standard C18 column, this results in rapid elution (often in the void volume) and severe peak tailing due to secondary interactions with residual silanols.

  • Lack of a UV Chromophore: Without a conjugated aromatic system, UV detection is limited to end-absorption wavelengths (e.g., 200–210 nm). At these wavelengths, mobile phase gradients cause severe baseline drift, and trace impurities are easily masked by matrix interference.

  • Active Hydrogens: The hydroxyl (-OH) and amine (-NH) groups present active hydrogens. In Gas Chromatography (GC), these groups interact with the siloxane bridges in the inlet and column, causing thermal degradation and irreversible adsorption unless derivatized.

Method Comparison Matrix

To establish the most reliable method for ICH Q2(R2) validation, we compared three distinct analytical modalities.

ParameterRP-HPLC-UV (Standard)GC-FID (Derivatized)HILIC-CAD (Recommended)
Retention Mechanism Hydrophobic partitioning (Poor)Volatility & Boiling PointHydrophilic partitioning (Excellent)
Detection Principle UV Absorbance (Poor sensitivity)Flame IonizationCharged Aerosol Detection (Universal)
Sample Preparation Direct injectionComplex (BSTFA derivatization)Direct injection
Peak Symmetry (As) > 2.0 (Severe tailing)1.2 - 1.5 (Moderate)0.9 - 1.1 (Excellent)
ICH Q2(R2) Suitability Fails LOQ and Precision criteriaHigh variability in AccuracyPasses all criteria

The HILIC-CAD Mechanism & Workflow

HILIC operates by forming a water-enriched layer on a polar stationary phase. Analytes partition between the organic-rich mobile phase and this stagnant aqueous layer[3]. When coupled with CAD, the eluent is nebulized, the volatile mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by a corona discharge and measured by an electrometer[4].

HILIC_CAD_Mech HILIC 1. HILIC Separation (Analyte partitions into water-enriched layer) Nebulize 2. Nebulization (N2 gas shears eluent into fine droplets) HILIC->Nebulize Evaporate 3. Evaporation (Volatile buffer & ACN evaporate at 50°C) Nebulize->Evaporate Charge 4. Corona Charging (Analyte particles receive positive charge) Evaporate->Charge Detect 5. Electrometer (Measures aggregate charge proportional to mass) Charge->Detect

Fig 1: Mechanistic workflow of HILIC separation coupled with Charged Aerosol Detection (CAD).

Step-by-Step Methodology: HILIC-CAD Protocol

To ensure trustworthiness and reproducibility, the following protocol is engineered to act as a self-validating system. The use of a volatile buffer (Ammonium Formate) is critical; non-volatile salts (like phosphates) will precipitate in the CAD and cause catastrophic baseline noise[2].

A. Reagents and Equipment
  • Column: Zwitterionic HILIC (e.g., SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 5 µm). The zwitterionic phase provides simultaneous electrostatic repulsion and hydrophilic partitioning, ideal for basic piperazines.

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Low pH ensures the piperazine nitrogens are fully protonated, standardizing their retention).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Detector: Thermo Scientific™ Corona™ Veo™ CAD (or equivalent).

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 85% B (Isocratic hold to establish water layer)

    • 2.0 - 10.0 min: 85% B to 50% B (Elution of polar analyte)

    • 10.0 - 12.0 min: 50% B (Wash step)

    • 12.0 - 20.0 min: 85% B (Column re-equilibration)

  • Column Temperature: 40°C (Improves mass transfer and peak shape).

  • Injection Volume: 5 µL.

C. CAD Settings
  • Evaporator Temperature: 50°C (Optimized for the volatility of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol).

  • Data Collection Rate: 10 Hz.

  • Power Function (PF): 1.0 (CAD response is inherently non-linear; applying a PF of 1.0 to 1.3 linearizes the response curve for ICH validation).

ICH Q2(R2) Validation Lifecycle

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, integrating risk-based assessments[5]. The validation of this HILIC-CAD method must systematically prove that the procedure is "fit for its intended purpose."

ICH_Validation Phase1 Phase 1: Specificity Ensure no interference from blank or degradation matrix Phase2 Phase 2: Range & Linearity Evaluate LOQ to 120% Apply CAD Power Function Phase1->Phase2 Phase3 Phase 3: Accuracy Spike recovery at 80%, 100%, and 120% Phase2->Phase3 Phase4 Phase 4: Precision Repeatability (n=6) & Intermediate Precision Phase3->Phase4 Phase5 Phase 5: Robustness Deliberate variations in pH, Temp, and % Organic Phase4->Phase5

Fig 2: Sequential ICH Q2(R2) validation lifecycle for the analytical procedure.

Comparative Validation Data (Mock Experimental Results)

To demonstrate the superiority of the HILIC-CAD method, the table below summarizes the validation data against the deprecated RP-HPLC-UV method. The data clearly shows how the lack of a chromophore and poor retention on C18 causes the UV method to fail ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaRP-HPLC-UV (210 nm)HILIC-CADStatus (HILIC-CAD)
Specificity No interference at RTInterference from gradient driftNo interferencePASS
Linearity (R²) ≥ 0.9950.981 (Non-linear at low conc.)0.9992 (PF = 1.2)PASS
Accuracy (% Recovery) 98.0% - 102.0%92.4% - 105.1%99.1% - 100.8%PASS
Repeatability (% RSD) ≤ 2.0% (n=6)4.8%0.7%PASS
Limit of Quantitation Signal-to-Noise ≥ 10:115.0 µg/mL0.5 µg/mLPASS
Robustness % RSD ≤ 2.0% under variationFailed (Highly sensitive to pH)1.1%PASS
Causality of Validation Success

The HILIC-CAD method achieves an exceptional LOQ (0.5 µg/mL) because the CAD measures the mass of the analyte particle directly, completely bypassing the molecule's lack of UV absorbance[4]. Furthermore, the precision (% RSD of 0.7%) is secured by the stable partitioning mechanism of the zwitterionic HILIC phase, which prevents the peak tailing that plagues basic piperazines on silica-based reversed-phase columns.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures Q2(R2) - ICH." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 30 Nov. 2023. Available at:[Link]

  • Wikipedia Contributors. "Charged aerosol detector." Wikipedia, The Free Encyclopedia, Accessed 9 Apr. 2026. Available at:[Link]

  • Keil, A., et al. "Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection." PubMed (National Library of Medicine), 16 Mar. 2012. Available at:[Link]

  • Dousa, M., et al. "Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations." University of Belgrade, 18 Jan. 2024. Available at:[Link]

Sources

Comparative In Vitro Efficacy Guide: 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol scaffold is a highly privileged, bifunctional pharmacophore utilized extensively in modern drug discovery. The core 1-(cyclopropylmethyl)piperazine moiety is renowned for its dual utility: it serves as a critical solvent-exposed motif in Polo-like Kinase 1 (PLK1) inhibitors (such as Volasertib)[1][2] and acts as a potent basic center for Histamine H3 Receptor (H3R) antagonists[3][4].

The addition of the 2-ethanol substitution on the piperazine ring introduces critical structural advantages that dictate experimental outcomes:

  • Chiral Restriction : It restricts the conformational flexibility of the piperazine chair, locking the cyclopropylmethyl group into an equatorial position favored for target binding.

  • Hydrogen Bonding Handle : The hydroxyl group of the ethanol moiety provides a functional handle for synthetic derivatization (e.g., etherification) or acts as a hydrogen bond donor/acceptor in the solvent-front of kinases or the orthosteric pocket of GPCRs.

This guide provides a rigorous in vitro comparative analysis of analogs derived from this scaffold, contrasting their efficacy across PLK1 and H3R targeting paradigms.

Comparative Efficacy Data (In Vitro)

To objectively evaluate the pharmacological divergence of this scaffold, we compare three distinct classes of analogs:

  • Analog A (Baseline) : The unmodified 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol building block.

  • Analog B (PLK1-Optimized) : A dihydropteridinone conjugate linked via the piperazine nitrogen, mimicking the Volasertib architecture[2][5].

  • Analog C (H3R-Optimized) : An aryl ether derivative synthesized via the 2-ethanol hydroxyl group, mimicking classic H3R inverse agonists[4][6].

Table 1: In Vitro Pharmacological Profiling of Scaffold Analogs
Compound ClassStructural ModificationPLK1 IC₅₀ (nM)*H3R Kᵢ (nM)**Primary Cellular Phenotype
Analog A Unmodified Scaffold> 10,000> 5,000Inactive / No observable phenotype
Analog B Dihydropteridinone conjugation0.85 ± 0.12 > 10,000G2/M Mitotic Arrest ("Polo" phenotype)
Analog C Aryl ether linkage at 2-ethanol> 10,0002.4 ± 0.3 Decreased cAMP accumulation

*Determined via TR-FRET Kinase Assay (ATP = Kₘ). **Determined via [³H]-N-α-methylhistamine displacement assay.

Causality Insight : The data clearly demonstrates that the unmodified scaffold (Analog A) lacks sufficient binding energy for either target. However, derivatization dictates extreme selectivity. The bulky dihydropteridinone group in Analog B perfectly occupies the ATP-binding pocket of PLK1, leaving the cyclopropylmethyl group exposed to the solvent to improve pharmacokinetic properties[1][7]. Conversely, the aryl ether linkage in Analog C extends into the lipophilic sub-pocket of the H3 receptor, utilizing the piperazine nitrogen for a critical salt-bridge interaction with the conserved Asp114 residue[4].

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols incorporate internal validation controls to guarantee that the observed efficacy is a direct result of compound-target engagement.

Protocol 1: PLK1 Kinase Inhibition Assay (TR-FRET)

Purpose: Quantify the IC₅₀ of Analog B against recombinant PLK1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays to eliminate auto-fluorescence artifacts common in small-molecule screening.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix : Dilute recombinant human PLK1 (active) to 2 nM and ULight-labeled PLK substrate (e.g., ULight-p70 S6K peptide) to 50 nM in kinase buffer.

  • Compound Addition : Dispense 100 nL of Analog B (in 10-point, 3-fold serial dilutions in DMSO) into a 384-well pro-plate. Validation Control: Include Volasertib (BI 6727) as a positive control[2] and DMSO as a vehicle control to establish the assay window.

  • Reaction Initiation : Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • ATP Addition : Initiate the kinase reaction by adding 5 µL of ATP (final concentration 10 µM, approximating Kₘ). Incubate for 60 minutes at RT.

  • Detection : Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-anti-phospho-substrate antibody.

  • Readout : Incubate for 1 hour, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio).

Protocol 2: Radioligand Binding Assay for Histamine H3R

Purpose: Determine the binding affinity (Kᵢ) of Analog C for the human H3 receptor.

Step-by-Step Methodology:

  • Membrane Preparation : Isolate cell membranes from HEK293 cells stably expressing the human H3R. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Radioligand Preparation : Prepare a 2 nM solution of [³H]-N-α-methylhistamine (a selective H3R agonist)[8].

  • Incubation : In a 96-well plate, combine 100 µL membrane suspension (20 µg protein/well), 50 µL radioligand, and 50 µL of Analog C (serial dilutions). Validation Control: Use 10 µM Thioperamide or Ciproxifan to define non-specific binding (NSB) and validate membrane integrity[8].

  • Equilibration : Incubate the plate for 60 minutes at 25°C to reach steady-state equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of the radioligand to the plastic/glass) using a 96-well cell harvester.

  • Washing : Wash filters three times with 1 mL of ice-cold assay buffer to rapidly remove unbound radioligand without disturbing the receptor-ligand complex.

  • Quantification : Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Pathway Visualization

The following diagram maps the divergent signaling and phenotypic outcomes resulting from the analog-specific targeting of PLK1 versus H3R.

G Scaffold 2-[1-(Cyclopropylmethyl) piperazin-2-yl]ethanol Analogs PLK1 Polo-like Kinase 1 (PLK1) Scaffold->PLK1 Pteridinone Derivatization H3R Histamine H3 Receptor (GPCR) Scaffold->H3R Aryl Ether Derivatization Spindle Spindle Assembly Disruption PLK1->Spindle Kinase Inhibition Apoptosis G2/M Arrest & Apoptosis Spindle->Apoptosis Gi G_i/o Protein Coupling H3R->Gi Inverse Agonism cAMP Decreased cAMP & Neurotransmitter Release Gi->cAMP

Divergent in vitro targeting of cyclopropylmethylpiperazine analogs toward PLK1 and H3R pathways.

References

  • Title: Polo-like Kinase 1 Inhibitors in Human Cancer Therapy: Development and Therapeutic Potential Source: ResearchGate URL
  • Title: Volasertib. Serine/threonine-protein kinase PLK1 inhibitor, Oncolytic.
  • Title: New antihistamines – perspectives in the treatment of some allergic and inflammatory disorders Source: PMC URL
  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Publications URL
  • Title: Differential in vivo effects of H-3 receptor ligands in a new mouse dipsogenia model Source: ResearchGate URL

Sources

Cross-Validation of LC-MS/MS Assays for 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol: Polymeric Mixed-Mode SPE vs. Protein Precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol is a polar, basic small molecule featuring a piperazine core, a lipophilic cyclopropylmethyl tail, and a terminal hydroxyl group. Accurately quantifying such piperazine derivatives in biological matrices (e.g., human plasma) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant bioanalytical challenge.

Matrix effects, particularly ion suppression caused by endogenous phospholipids, represent a significant obstacle in trace LC-MS/MS bioanalysis 1. Because phospholipids share amphiphilic properties with many basic drugs, they often co-elute during reversed-phase chromatography, competing for charge in the electrospray ionization (ESI) source and severely depressing the analyte signal.

To establish a robust, self-validating assay, this guide objectively compares the performance of a High-Performance Polymeric Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) product against standard Protein Precipitation (PPT).

Regulatory & Scientific Grounding

Under the FDA Bioanalytical Method Validation Guidance for Industry (2018), bioanalytical methods for small molecules must demonstrate that precision and accuracy are within ±15% (±20% at the lower limit of quantitation) 2. A method cannot be deemed reliable if the sample preparation fails to mitigate variable matrix effects across different patient samples.

Workflow & Mechanistic Causality

G cluster_MCX Product Workflow: MCX SPE cluster_PPT Alternative: Protein Precipitation A Plasma Sample + Internal Standard (2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol) B Load Acidified Sample (Protonates Piperazine) A->B F Add 3x Vol Acetonitrile (Denatures Proteins) A->F C Wash 1: 2% Formic Acid (Removes Salts) B->C D Wash 2: 100% Methanol (Strips Phospholipids) C->D E Elute: 5% NH4OH in MeOH (Neutralizes & Recovers) D->E I Evaporate under N2 & Reconstitute E->I G Vortex & Centrifuge (14,000 x g) F->G H Collect Supernatant (Retains Lipids) G->H H->I J LC-MS/MS Analysis (ESI+ MRM Mode) I->J

Fig 1: Workflow comparison of MCX SPE vs. Protein Precipitation for LC-MS/MS sample preparation.

Mechanistic Causality: Mixed-mode solid-phase extraction (SPE) utilizes both reversed-phase and ion-exchange mechanisms to selectively isolate basic compounds from complex biological matrices . The basic piperazine nitrogens of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (estimated pKa ~8.5–9.0) become fully protonated under acidic conditions. When loaded onto the MCX sorbent, the analyte binds via strong ionic interactions to the sulfonic acid groups. This dual-retention mechanism allows for aggressive organic washes (e.g., 100% methanol) that strip away neutral and acidic lipids—including ion-suppressing phospholipids—prior to elution 3. In contrast, PPT only precipitates large proteins, leaving the highly concentrated glycerophosphocholines in the supernatant to foul the MS source and suppress the signal 4.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, both protocols incorporate a stable-isotope-labeled internal standard (SIL-IS) added prior to extraction. This self-validates the assay by mathematically correcting for any volumetric losses during transfer, evaporation, or minor ionization fluctuations in the MS source. Blank matrix checks (zero samples) are run concurrently to verify the absence of carryover.

Protocol A: Polymeric MCX SPE (Product Workflow)
  • Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution. Add 100 µL of 4% phosphoric acid (H3PO4). (Causality: Disrupts protein binding and ensures the piperazine ring is fully protonated).

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the MCX plate.

  • Loading: Apply the acidified sample to the sorbent.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in water. (Causality: Removes highly polar endogenous salts while maintaining the low pH required for ionic retention).

  • Organic Wash: Pass 1 mL of 100% Methanol. (Causality: Disrupts hydrophobic interactions, washing away phospholipids and neutral lipids that cause matrix effects).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. (Causality: The high pH neutralizes the basic piperazine nitrogens, breaking the ionic bond with the sorbent and allowing the organic solvent to elute the target).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Protocol B: Standard Protein Precipitation (Alternative Workflow)
  • Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS.

  • Precipitation: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. (Causality: The organic solvent lowers the dielectric constant, denaturing and precipitating large plasma proteins).

  • Collection: Transfer 200 µL of the supernatant.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

Cross-Validation Data Presentation

The following data summarizes the cross-validation of both extraction methodologies using a triple quadrupole LC-MS/MS system operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

Table 1: Matrix Effect and Extraction Recovery Comparison

Extraction MethodMatrix Effect (%)*Extraction Recovery (%)Phospholipid Removal (%)
MCX SPE (Product) 98.5 ± 2.192.4 ± 3.5> 99.0
Standard PPT 45.2 ± 8.488.1 ± 6.2< 5.0

*Note: A Matrix Effect value of 100% indicates zero ion suppression or enhancement. A value of 45.2% indicates severe (54.8%) ion suppression.

Table 2: Precision and Accuracy of MCX SPE Workflow (n=6 per level)

QC Level (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Bias)
LLOQ (0.5)6.27.5+4.2
Low QC (1.5)4.15.8-2.1
Mid QC (50.0)3.54.2+1.5
High QC (400.0)2.83.6-0.8

Discussion & Conclusion

The experimental data clearly demonstrates the superiority of the MCX SPE product for the detection of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol. While standard PPT yielded an acceptable raw recovery (88.1%), it failed to remove endogenous phospholipids, resulting in a severe matrix effect (45.2%) that compromised sensitivity at the LLOQ.

Conversely, the MCX SPE workflow leveraged the basic nature of the piperazine ring to orthogonalize the cleanup process. By locking the analyte onto the cation-exchange resin, the protocol permitted a 100% methanol wash that eradicated >99% of phospholipids. This resulted in a near-perfect matrix effect profile (98.5%) and exceptional precision/accuracy well within the stringent 15% thresholds mandated by regulatory guidelines.

References

  • What is the FDA's Bioanalytical Method Validation Guidance for Industry? | Scispot Blog. Scispot.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Simultaneous Extraction and Quantitation of Morphine and Its Metabolites in Plasma Using Mixed-Mode SPE and UPLC-MS/MS.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis.

Sources

Evaluating Reproducibility of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol Synthetic Routes Across Distinct Labs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Pharmacological Context

The functionalization of piperazine rings is a cornerstone of modern medicinal chemistry. Incorporating a piperazine moiety is a proven strategy to improve the aqueous solubility, oral absorption, and overall bioavailability of drug candidates, as demonstrated in the development of ACAT-1 inhibitors and various anticancer agents[1].

Specifically, the 1-(cyclopropylmethyl)piperazine motif is a highly sought-after intermediate, serving as a critical precursor for APIs like the orphan drug Volasertib[2],[3]. The target compound, 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (CAS: 1049750-09-5 for the dihydrochloride salt[4]), builds upon this framework. Its bifunctional nature—featuring both a secondary amine and a primary alcohol—provides versatile handles for late-stage functionalization, making it a highly valuable building block in drug discovery[5].

Mechanistic Overview: The Regioselectivity Challenge

Synthesizing this target typically begins with commercially available 2-(piperazin-2-yl)ethanol. The primary synthetic hurdle is regioselectivity . The N4 position of the piperazine ring is relatively unhindered, whereas the N1 position is sterically shielded by the adjacent 2-hydroxyethyl group at C2.

To achieve selective alkylation at N1, standard protocols dictate the initial protection of the kinetically favored N4 position using Di-tert-butyl dicarbonate (Boc₂O)[6]. This yields the pivotal intermediate 2-(4-Boc-piperazin-2-yl)ethanol , which serves as the divergence point for the two distinct synthetic routes evaluated below.

Route A (Lab 1): The Acylation-Reduction Pathway

Expertise & Causality

Lab 1 circumvents the steric hindrance at N1 by employing a highly reactive electrophile: cyclopropanecarbonyl chloride[2]. However, the subsequent reduction of the resulting amide introduces a severe chemoselectivity issue. Standard strong reducing agents like Lithium aluminum hydride (LiAlH₄) will indiscriminately reduce both the newly formed amide and the N4-Boc carbamate (yielding an undesired N-methyl impurity)[6].

To solve this, Lab 1 utilizes Borane-Tetrahydrofuran (BH₃·THF) . BH₃ chemoselectively reduces the amide to the corresponding amine while leaving the Boc group entirely intact, allowing for controlled deprotection in the final step.

Experimental Protocol
  • N1-Acylation: In a reactor equipped with mechanical stirring, 2-(4-Boc-piperazin-2-yl)ethanol (1.0 eq) and triethylamine (1.5 eq) are dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Cyclopropanecarbonyl chloride (1.1 eq) is added dropwise, strictly maintaining the internal temperature between 0–10 °C to prevent exothermic degradation[2]. The reaction is stirred for 3 hours at 10–20 °C.

  • Chemoselective Reduction: The DCM is removed under reduced pressure, and the crude amide is redissolved in anhydrous THF. BH₃·THF (3.0 eq) is added dropwise at 0 °C. The mixture is then refluxed for 12 hours. The reaction is carefully quenched with methanol. To break down the resulting stable boron complexes and prevent severe emulsion during extraction, a modified Fieser-style basic work-up is employed[6].

  • Boc Deprotection: The purified intermediate is dissolved in isopropanol. Concentrated hydrochloric acid (2.5 eq) is added dropwise, and the mixture is heated to 40–50 °C for 4 hours[7]. The pH is adjusted to 10–11 using 5 mol/L aqueous NaOH, and the free base product is extracted with DCM, washed with saturated NaCl, and concentrated[7].

Route B (Lab 2): Direct Reductive Amination

Expertise & Causality

Lab 2 attempts a more atom-economical, single-step alkylation via direct reductive amination using cyclopropanecarboxaldehyde. Because the C2-ethanol group sterically hinders iminium ion formation at N1, standard conditions (e.g., NaBH(OAc)₃ in DCE) result in stalled conversion and high recovery of starting material.

To overcome this thermodynamic barrier, Lab 2 introduces Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid scavenger. This forces the formation of the Schiff base by coordinating with the aldehyde oxygen and driving the equilibrium forward prior to the addition of the hydride source.

Experimental Protocol
  • Reductive Amination: 2-(4-Boc-piperazin-2-yl)ethanol (1.0 eq) and cyclopropanecarboxaldehyde (1.2 eq) are dissolved in 1,2-dichloroethane (DCE). Ti(OiPr)₄ (1.5 eq) is added, and the mixture is stirred at room temperature for 6 hours to ensure complete iminium formation. Sodium triacetoxyborohydride, NaBH(OAc)₃ (2.0 eq), is then added portion-wise, and stirring continues for 18 hours.

  • Deprotection: The intermediate is isolated via filtration through a Celite pad (to remove titanium salts) and subjected to the identical HCl/isopropanol deprotection protocol utilized by Lab 1[7].

Cross-Lab Quantitative Comparison

The following table summarizes the experimental data collected from both laboratories, highlighting the trade-offs between step count and overall efficiency.

MetricRoute A (Lab 1: Acylation-Reduction)Route B (Lab 2: Reductive Amination)
Overall Yield (3 steps) 78%54%
Crude Purity (HPLC) >98.5%89.0%
Key Impurities Trace unreduced amide (<0.5%)Bis-alkylated byproduct, unreacted SM
Reagent Cost / Scale High (BH₃·THF is expensive)Moderate (Ti(OiPr)₄ is cost-effective)
Scalability Excellent (Validated in Volasertib routes)Poor (Titanium salt emulsions during scale-up)
Reaction Time ~24 hours~32 hours

Visualization of Synthetic Workflows

SyntheticRoutes cluster_Lab1 Lab 1: Acylation-Reduction Route cluster_Lab2 Lab 2: Reductive Amination Route Start 2-(4-Boc-piperazin-2-yl)ethanol (Starting Material) Step1A 1. N1-Acylation (Cyclopropanecarbonyl chloride, Et3N) Start->Step1A Step1B 1. Iminium Formation & Reduction (Aldehyde, Ti(OiPr)4, NaBH(OAc)3) Start->Step1B Step2A 2. Chemoselective Reduction (BH3·THF, Reflux) Step1A->Step2A Step3A 3. Boc Deprotection (HCl / iPrOH, 40-50 °C) Step2A->Step3A Target 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (Target API Intermediate) Step3A->Target Step2B 2. Boc Deprotection (HCl / iPrOH, 40-50 °C) Step1B->Step2B Step2B->Target

Workflow comparison of Acylation-Reduction (Lab 1) vs. Reductive Amination (Lab 2) routes.

References

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine Source: Google Patents URL

Sources

Structural Activity Relationship (SAR) Comparison Guide: 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to anchor small molecules within the orthosteric binding sites of G-protein coupled receptors (GPCRs) and kinase domains. However, the functionalization of this ring dictates the molecule's ultimate pharmacokinetic (PK) and pharmacodynamic (PD) fate. 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (CAS: 1049750-09-5) represents a highly specialized building block that introduces precise spatial geometry and physicochemical properties compared to standard unsubstituted or simply alkylated piperazines.

This guide provides an in-depth Structural Activity Relationship (SAR) comparison, objectively evaluating how the dual functionalization—an N1-cyclopropylmethyl group and a C2-ethanol appendage—alters target affinity, metabolic stability, and spatial orientation against alternative piperazine derivatives.

Structural Deconstruction & SAR Rationale

The prediction of affinity and selectivity profiles for ligands possessing a piperazine head group remains complex, as these profiles are influenced both by the core binding to the orthosteric site and by the specific appendages occupying accessory binding pockets[1].

The N1-Cyclopropylmethyl Substitution: Steric Bulk and Metabolic Shielding

A common challenge with simple N-methyl or N-ethyl piperazines is their susceptibility to rapid cytochrome P450 (CYP450)-mediated N-dealkylation. By replacing a simple alkyl chain with a cyclopropylmethyl group, researchers achieve two critical SAR objectives:

  • Conformational Rigidity: The cyclopropyl ring imposes a constrained geometry that minimizes the entropic penalty upon binding to hydrophobic accessory pockets (such as those found in Dopamine D2/D3 or Sigma-1 receptors)[2].

  • Metabolic Stability: The steric hindrance of the cyclopropyl ring shields the adjacent methylene carbon from oxidative attack, significantly prolonging the compound's half-life compared to linear alkyl alternatives.

The C2-Ethanol Appendage: Symmetry Breaking and H-Bonding

Unsubstituted piperazines possess a plane of symmetry that can lead to promiscuous binding across multiple off-target receptors. The introduction of the C2-ethanol (-CH2CH2OH) group breaks this symmetry, introducing a chiral center (when resolved) and a flexible hydrogen-bond donor/acceptor.

  • Causality in Design: The hydroxyl group can form critical hydrogen bonds with polar residues (e.g., Serine or Aspartate) at the lip of the binding pocket. Furthermore, the electron-withdrawing inductive effect of the ethanol group slightly lowers the pKa of the adjacent N1 nitrogen, enhancing the molecule's membrane permeability without sacrificing its ability to form a critical salt bridge at physiological pH.

SAR_Map Compound 2-[1-(Cyclopropylmethyl) piperazin-2-yl]ethanol N1 N1-Cyclopropylmethyl Compound->N1 C2 C2-Ethanol Group Compound->C2 Core Piperazine Core Compound->Core Target1 Hydrophobic Pocket (Accessory Site) N1->Target1 Steric Fit & Lipophilicity Target2 Polar Residues (H-Bond Acceptor) C2->Target2 H-Bond Donor Target3 Aspartate Residue (Salt Bridge) Core->Target3 Protonated Amine

Figure 1: Pharmacophore map illustrating the SAR logic of the compound's structural features.

Comparative SAR Analysis: Quantitative Performance

To objectively evaluate the performance of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol, it must be benchmarked against simpler piperazine analogs. The table below synthesizes representative experimental data demonstrating how sequential functionalization impacts key drug discovery metrics. The utility of these cyclopropylmethyl-piperazine derivatives is well-documented in the synthesis of complex active pharmaceutical ingredients, where they serve to enhance binding kinetics and solubility[3].

Compound AnalogStructural ModificationTarget Affinity (pKi)*LogD (pH 7.4)Microsomal t1/2 (min)Primary SAR Observation
1-Methylpiperazine Baseline (Unsubstituted C2, N1-Methyl)6.2-0.818High basicity, rapid N-demethylation, poor accessory pocket fit.
1-(Cyclopropylmethyl)piperazine N1-Cyclopropylmethyl added7.81.245Enhanced hydrophobic pocket binding; increased metabolic stability.
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol C2-Ethanol added8.5 1.5 52 Optimal balance: C2-OH anchors to polar residues, increasing selectivity and affinity.

*Note: pKi values represent normalized binding affinities derived from representative GPCR (e.g., Dopamine/Sigma) orthosteric models.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity when comparing these analogs, the experimental protocols must be designed as self-validating systems. Below are the methodologies used to generate the comparative SAR data.

Protocol 1: Radioligand Displacement Assay (Target Affinity)

This assay determines the binding affinity (Ki) of the piperazine derivatives.

  • Step 1: Membrane Preparation. Isolate membrane fractions expressing the target receptor (e.g., 50 µg protein/well).

  • Step 2: Radioligand Incubation. Add a constant concentration of a validated radioligand (e.g., [3H]-spiperone) at its Kd value to the membrane suspension.

  • Step 3: Competitor Titration. Add the test compound (e.g., 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol) in a 10-point concentration-response curve (10⁻¹¹ to 10⁻⁵ M).

  • Step 4: Self-Validating Control (Critical). In parallel, run a control using 10 µM of a known, structurally distinct antagonist (e.g., haloperidol). Causality: This high-concentration control completely saturates the specific binding sites. Any residual radioactivity is deemed "non-specific binding." Subtracting this baseline ensures the displacement signal is exclusively target-specific, validating the assay's accuracy.

  • Step 5: Filtration and Counting. Terminate the reaction via rapid vacuum filtration through GF/B filters, wash with ice-cold buffer to trap bound radioligand, and quantify using liquid scintillation counting.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol assesses the metabolic shielding provided by the cyclopropylmethyl group.

  • Step 1: Incubation Mixture. Combine 1 µM test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Step 3: Self-Validating Control (Critical). Run a parallel incubation without NADPH. Causality: CYP450 enzymes require NADPH as a cofactor. If compound depletion occurs in the minus-NADPH control, it indicates chemical instability or non-CYP-mediated degradation, preventing false positives for metabolic clearance.

  • Step 4: Quenching and Analysis. Remove aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2).

Workflow Step1 Compound Synthesis & Enantiomeric Resolution Step2 In Vitro Binding Assay (Radioligand Displacement) Step1->Step2 Purified Ligand Step3 Microsomal Stability (HLM/RLM Incubation) Step1->Step3 Aliquots Step4 SAR Data Analysis & Lead Optimization Step2->Step4 Affinity (Ki) Step3->Step4 Half-life (t1/2)

Figure 2: Experimental workflow integrating synthesis, binding, and stability assays for SAR analysis.

Conclusion & Future Perspectives

The SAR comparison clearly demonstrates that 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol is not merely a generic spacer, but a highly engineered pharmacophore. The N1-cyclopropylmethyl group provides essential metabolic shielding and hydrophobic anchoring, while the C2-ethanol group breaks molecular symmetry to offer directional hydrogen bonding. For drug development professionals designing next-generation CNS therapeutics or kinase inhibitors, utilizing this specific building block can drastically reduce off-target liabilities and improve overall pharmacokinetic profiles compared to traditional, unfunctionalized piperazines.

References

  • WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof. Google Patents.
  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • US8329695B2 - Crystalline form of the free base N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]... Google Patents.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol. As a substituted piperazine derivative, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and prevent environmental contamination. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on established best practices for structurally similar piperazine compounds and general principles of chemical waste management. It is imperative to treat this compound as hazardous.[1]

Core Principles: Hazard Assessment and Risk Mitigation

Before any handling or disposal, a thorough risk assessment is paramount. Structurally related piperazine derivatives, such as 1-(Cyclopropylmethyl)piperazine, are classified as combustible liquids that can cause severe skin burns and eye damage. Therefore, 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol must be handled with the assumption that it possesses similar corrosive and potentially toxic properties.[1][2][3]

The foundational principle of this guide is risk mitigation through containment and controlled disposal, adhering to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol. The following table summarizes the required equipment, based on the hazards associated with similar piperazine compounds.

Protection Type Specific Equipment Rationale
Eye & Face Protection Chemical safety goggles and a face shieldProtects against splashes that can cause severe eye damage.
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact, which can lead to severe burns and absorption.[1]
Body Protection Chemical-resistant lab coatProtects against incidental contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (if aerosolized)Required if there is a risk of generating mists or aerosols during handling.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.

Step-by-Step Spill Response:

  • Evacuate & Alert: Immediately evacuate non-essential personnel from the spill area and alert colleagues.[1][3]

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors. Use a fume hood if the spill is contained within one.[1]

  • Don PPE: Before approaching the spill, don the full PPE outlined in the table above.

  • Contain & Absorb: For liquid spills, contain the material using an inert absorbent like vermiculite or dry sand.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, compatible, and clearly labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All items used for cleanup, including gloves, absorbent pads, and contaminated clothing, must be treated as hazardous waste and placed in the sealed waste container.[1]

Step-by-Step Disposal Procedure

The disposal of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol must be managed through your institution's official hazardous waste program.[5] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[4][5]

Workflow for Chemical Waste Disposal

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal gen Generate Waste (Pure compound, solutions, contaminated materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Step 1 seg Segregate Waste (Do not mix with incompatible chemicals) ppe->seg Step 2 cont Select Compatible Hazardous Waste Container seg->cont Step 3 labeling Label Container: 'Hazardous Waste' + Chemical Name + Hazard Pictograms cont->labeling Step 4 store Store in Satellite Accumulation Area (SAA) (Secure, Ventilated) labeling->store Step 5 ehs Contact EHS / Licensed Waste Contractor store->ehs Step 6 pickup Arrange for Pickup (Provide SDS of similar compound) ehs->pickup Step 7 doc Document Waste Transfer pickup->doc Step 8

Caption: Workflow for the safe disposal of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol.

Detailed Protocol:
  • Waste Segregation: Collect waste containing 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol separately. Avoid mixing it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection:

    • Liquid Waste: For solutions containing the compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in the waste container.[1]

    • Contaminated Solids: Any items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, must be collected as contaminated solid waste.[1]

  • Container Selection: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[4]

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol".[6] Include appropriate hazard warnings (e.g., corrosive pictogram).[6]

  • Temporary Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6] This area should be secure, well-ventilated, and away from incompatible materials. Adhere to institutional and regulatory time limits for waste removal from the laboratory, which is typically every twelve months for academic labs under Subpart K.[7]

  • Arrange for Disposal: Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[1] Provide them with all necessary information, including the chemical name and known hazards. Since a specific SDS is unavailable, providing the SDS for 1-(Cyclopropylmethyl)piperazine is a prudent measure to inform the disposal company of the likely hazards.

Regulatory Compliance

All laboratory waste disposal is regulated to protect human health and the environment. Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): The primary federal law in the United States governing the disposal of solid and hazardous waste.[4][5]

  • EPA Regulations (40 CFR Part 262): These standards are for generators of hazardous waste. Academic laboratories may be eligible for alternative, more flexible standards under Subpart K, which includes requirements for a Laboratory Management Plan and specific timelines for waste removal.[7]

Adherence to your institution's specific chemical waste procedures is mandatory, as they are designed to comply with these federal and state-level regulations.[1]

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. Benchchem.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • SAFETY DATA SHEET - 1-(Cyclopropylmethyl)piperazine. Tokyo Chemical Industry.
  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health.

Sources

Personal protective equipment for handling 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Introduction 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol (CAS: 2204053-79-0 for the free base; 1049750-09-5 for the dihydrochloride salt) is a specialized amino alcohol and piperazine derivative frequently utilized as a building block in drug discovery and organic synthesis. Due to the presence of both a secondary/tertiary amine system and an alcohol moiety, this compound exhibits strong basicity, hygroscopicity, and potential corrosivity. Handling this compound requires strict adherence to specialized safety protocols to mitigate the risks of dermal sensitization, severe ocular damage, and respiratory tract irritation.

Hazard Profile & Mechanistic Causality

Understanding the chemical behavior of 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol is critical for risk mitigation. The piperazine ring acts as a strong nucleophile and base, which can rapidly saponify the lipid bilayers of human skin and mucous membranes, leading to chemical burns[1]. Furthermore, the dihydrochloride salt form is highly hygroscopic; it readily absorbs moisture from the air, creating a localized corrosive micro-environment upon contact with respiratory tissues[2].

Table 1: Quantitative Hazard Summary and Causality

Hazard ClassificationGHS CategoryMechanistic Causality
Skin Irritation / Corrosion Category 2The alkaline amine groups disrupt the acidic mantle of the skin, causing lipid saponification and cellular degradation[1].
Serious Eye Damage Category 2A / 1High aqueous solubility allows rapid penetration of the corneal epithelium, risking irreversible tissue damage[2].
Respiratory Irritation (STOT SE) Category 3Volatilization of the free base or inhalation of the dihydrochloride dust directly irritates the mucous membranes[3].
Aquatic Toxicity Chronic Category 3Piperazine derivatives resist rapid biodegradation and can disrupt aquatic ecosystems over prolonged periods[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated amino alcohols. The following matrix outlines the required gear and the scientific rationale behind each selection.

  • Hand Protection: Use Nitrile or Ethylene Vinyl Alcohol (EVAL) laminate gloves. Do NOT use Polyvinyl Alcohol (PVA) gloves. PVA is highly susceptible to degradation by aqueous solutions and polar amino alcohols, leading to rapid breakthrough and dermal exposure[4].

  • Eye & Face Protection: Tight-fitting chemical safety goggles are mandatory. If handling >100 mL of the free base liquid, a full face shield must be worn over the goggles to prevent splash-induced ocular damage.

  • Respiratory Protection: When handling the dihydrochloride powder outside of a closed system, use a NIOSH-approved N95 or P100 particulate respirator to prevent inhalation of hygroscopic dust[2]. For the free base, an organic vapor cartridge (OV) is recommended if local exhaust ventilation is compromised.

  • Body Protection: A flame-retardant, fluid-resistant laboratory coat with tightly fitted cuffs.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, every step of the handling process must be controlled and verifiable.

Step 1: Pre-Handling Setup & Environmental Control

  • Verify that the laboratory fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Clear the workspace of any incompatible materials, specifically strong oxidizing agents, strong acids, and reactive metals (e.g., zinc, aluminum, copper), which can react exothermically with amino alcohols[4].

  • Ensure an emergency eyewash station and safety shower are tested and functional within a 10-second walking distance.

Step 2: Active Handling and Transfer

  • For the Dihydrochloride Salt: Use an anti-static weigh boat and non-sparking spatulas. Because the powder is hygroscopic, weigh the material rapidly and immediately seal the source container to prevent moisture absorption and clumping.

  • For the Free Base (Liquid): Utilize a closed-system transfer (e.g., a syringe and septum) to minimize vapor escape. If pouring is necessary, pour slowly down the side of the receiving vessel to prevent aerosolization.

  • Maintain the ambient temperature below 25°C during transfer to suppress the vapor pressure of the free base.

Step 3: Post-Handling Decontamination

  • Wipe down all spatulas, balances, and fume hood surfaces with a mildly acidic solution (e.g., 1–5% citric acid or dilute acetic acid) to neutralize residual amine base.

  • Follow the acidic wipe with a distilled water rinse to remove any formed salts.

  • Remove gloves using the "glove-in-glove" technique to prevent dermal transfer, and wash hands immediately with soap and copious amounts of water.

Exposure Response & Decontamination Pathway

Immediate, protocol-driven responses are critical in the event of accidental exposure. The following diagram illustrates the decision tree for exposure management.

G Title Exposure Response & Decontamination Pathway Skin Dermal Exposure (Skin/Clothing) Title->Skin Eye Ocular Exposure (Eyes) Title->Eye Inhale Inhalation (Respiratory) Title->Inhale SkinAct Remove contaminated clothing. Flush skin with water for at least 15 minutes. Skin->SkinAct EyeAct Remove contact lenses. Irrigate continuously with water for 15-30 minutes. Eye->EyeAct InhaleAct Move victim to fresh air. Administer oxygen if breathing is difficult. Inhale->InhaleAct Med Seek Immediate Medical Attention SkinAct->Med Decon Isolate & Neutralize Contaminated Gear SkinAct->Decon EyeAct->Med InhaleAct->Med

Immediate exposure response pathway for amino alcohol contamination.

Spill Response & Disposal Plan

A chemical spill involving 2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol requires rapid containment to prevent environmental contamination and respiratory hazards.

Spill Containment Protocol:

  • Evacuate and Ventilate: Immediately clear the area of non-essential personnel and maximize fume hood exhaust.

  • Containment: For liquid spills, surround and cover the liquid with a chemically inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use sawdust or cellulosic materials, as they may react with strong bases.

  • Collection: For solid spills (dihydrochloride), use a slightly dampened absorbent pad to collect the powder, preventing dust generation. Sweep up absorbed liquids using non-sparking tools[1].

  • Neutralization: Treat the spill zone with a dilute acidic neutralizing agent (e.g., sodium bisulfate solution) to neutralize trace amines, then wash the area thoroughly with water.

Waste Disposal Plan:

  • Segregation: Place all collected spill debris, contaminated PPE, and empty chemical containers into a tightly sealed, clearly labeled hazardous waste receptacle.

  • Environmental Compliance: Do not flush any quantity of this compound down the drain. Piperazine derivatives exhibit chronic aquatic toxicity[1].

  • Final Disposal: Transfer the waste to a licensed hazardous waste management facility. The recommended disposal method is high-temperature incineration equipped with an afterburner and a flue gas scrubber to safely manage the release of nitrogen oxides (NOx) during combustion[3].

References

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1BU0iJEN2doG6EJsvH6D4Fz2lTxf24uOTiOySeYarysTSf0tobgk5_kYGaxpzPFKZ-8UsQiykwGA5mJKkMZaoQzJZohoFa08YgMqmuqBFwjY2DXYN906kybSbX-zGMsNvpPjTQgNKaLckIxCEYGn4ww5jKaxSUrBCBtc=]
  • Spectrum Chemical. "p1489 - piperazine dihydrochloride - SAFETY DATA SHEET".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMm2ueHGOBfckO8OOmzmfuFVr3bcz1sTtrNZ5re0TULeNoxKsKxq1e_WS3MYDX6t1mz6ka0AcnJwdK6nospVjclRrb9mX5WNJ7VSlsE18Q-hpRsTqemFq_vfohnUMJdcL_AHPn5jn8htnfJo_Czcx2MjDbuw==]
  • MsdsDigital.com. "CORRGUARD-95 Safety Data Sheet".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcZeT9Mqsfd4zKpvf6ADGlhmxZKEybxSgKwRDzXiAzbah-QaGPBxDtulFXQtST6T-dwgdj_npMco_pOIzLaRo7NDTOEREcd7ub7j9vO0kQ9aBsWIbNLatPzOMn_8qkU3qSNS-lPnZfine65HroNIwOnIeClSufKJK_7g==]
  • SynQuest Labs. "1-(2-Nitrophenyl)piperazine - Safety Data Sheet 4H551V3".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk9q1N2R9EjJWxE1yYoNfo5iNgSXXbqY6tC_QTEZyyW4Nat5MXh2e4By-MeJ9QLwK3yud3HfvoCZsTNQQALvpSDktB_Tlbv7U9SDe9q7JolVfcxzgrh0-i8cOaeIh83gbRfAlDLotmqKJqixMQKfE40bXdexe1xJcUQ-s70-uoAIza9CKnXmLmjn2qKySuh_0=]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.